molecular formula C8H11NO2 B1611394 Methyl 1-ethylpyrrole-2-carboxylate CAS No. 73058-14-7

Methyl 1-ethylpyrrole-2-carboxylate

Cat. No.: B1611394
CAS No.: 73058-14-7
M. Wt: 153.18 g/mol
InChI Key: IQRUFASPNJPYGF-UHFFFAOYSA-N
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Description

Methyl 1-ethylpyrrole-2-carboxylate is an N-alkylated pyrrole ester derivative serving as a valuable synthetic intermediate and building block in organic chemistry and medicinal research . The pyrrole-2-carboxylate scaffold is recognized as a privileged structure in drug discovery . Compounds featuring this core structure are investigated for their biological activities and their role as precursors to more complex molecules . While the specific mechanism of action for this ester is under investigation, the broader class of pyrrole-2-carboxylic acids is known to interact with enzymes such as monomeric sarcosine oxidase . This compound is particularly useful for constructing novel heterocyclic systems and for studies in the synthesis of natural product analogs, such as those derived from pyrrole-2-carboxaldehydes found in fungi and plants . Researchers utilize this chemical in developing potential inhibitors and probing structure-activity relationships. Methyl 1-ethylpyrrole-2-carboxylate is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-ethylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUFASPNJPYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572821
Record name Methyl 1-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73058-14-7
Record name Methyl 1-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

thermodynamic stability of N-substituted pyrrole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-Substituted Pyrrole Carboxylates

Abstract

N-substituted pyrrole carboxylates are foundational scaffolds in medicinal chemistry, materials science, and chemical synthesis.[1] Their utility, however, is intrinsically linked to their thermodynamic stability. Understanding the factors that govern the stability of these heterocycles is paramount for predicting shelf-life, designing robust synthetic routes, and ensuring the efficacy and safety of drug candidates. This guide provides a comprehensive analysis of the structural and environmental factors influencing the stability of N-substituted pyrrole carboxylates, details authoritative experimental protocols for their assessment, and offers insights grounded in mechanistic principles.

The Theoretical Framework of Stability in Pyrrole Systems

The stability of an N-substituted pyrrole carboxylate is not a singular property but a complex interplay of aromaticity, electronic effects from substituents, and the inherent reactivity of the carboxylate group.

Aromaticity and the Pyrrole Core

The pyrrole ring is a five-membered, π-excessive aromatic heterocycle.[2] Its aromatic character arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair) across the ring, conforming to Hückel's rule.[3] This aromaticity is the primary source of the molecule's inherent stability. However, this delocalization makes the nitrogen atom's lone pair less available for protonation, rendering pyrrole a very weak base.[4] Any substitution that disrupts this π-system will inherently affect the molecule's thermodynamic stability.

The Decisive Role of Substituents

The thermodynamic landscape of the pyrrole ring is profoundly altered by its substituents. The nature, position, and orientation of these groups dictate the electron density distribution within the ring, influencing its resistance to degradative processes.

  • N-Substituents: The group attached to the pyrrole nitrogen exerts significant control.

    • Electron-Donating Groups (EDGs): Alkyl groups, for instance, increase the electron density of the ring through induction, which can enhance stability in some contexts but may also increase susceptibility to electrophilic attack.

    • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, and alkoxycarbonyl groups are particularly important.[5][6] These groups decrease the electron density on the nitrogen and within the ring. This "N-protection" strategy is synthetically enabling, as it can modify the regioselectivity of subsequent reactions and generally enhances the molecule's stability towards oxidative degradation.[5][6] N-alkoxycarbonyl groups, for example, render the pyrrole nitrogen more electron-deficient than even N-sulfonyl groups.[5]

  • Ring Substituents: Substituents on the carbon atoms of the pyrrole ring also modulate stability. EWGs on the ring, such as cyano or acetyl groups, can stabilize the parent pyrrole carboxylic acid against premature decarboxylation.[7] The position of these substituents relative to the carboxylate group and the nitrogen atom is critical in determining their net effect.[8][9]

The Carboxylate Group: A Locus of Reactivity

The carboxylate (or carboxylic acid) moiety is often the most reactive site and a primary determinant of instability. Its position on the pyrrole ring is a critical factor.

  • Pyrrole-2-Carboxylates: These isomers are significantly more prone to degradation, primarily through decarboxylation. This process is often catalyzed by acid.[10][11][12] The mechanism involves protonation of the pyrrole ring at the C2 position, which creates a low-energy carbanion leaving group and facilitates the loss of CO2.[2][12]

  • Pyrrole-3-Carboxylates: In contrast, pyrrole-3-carboxylic acids are generally more stable. The electronic arrangement does not favor the same low-energy pathway for decarboxylation, making them more robust intermediates in synthesis.[13][14][15]

Dominant Degradation Pathways

Understanding the primary mechanisms of instability is crucial for developing mitigation strategies during synthesis, formulation, and storage.

Decarboxylation: The Primary Instability Concern

As noted, decarboxylation is the most significant degradation pathway, particularly for pyrrole-2-carboxylic acids.

  • Mechanism: In aqueous acidic solutions, the reaction proceeds via an associative mechanism involving the addition of water to the carboxyl group of the ring-protonated reactant.[11][12] This leads to the formation of pyrrole and protonated carbonic acid, which rapidly dissociates.[11][12] The rate of decarboxylation increases dramatically as the pH decreases from 3 to 1 and into strongly acidic conditions.[2][10]

  • Catalysis: While often acid-catalyzed, decarboxylation can also be promoted thermally, sometimes with the use of catalysts like copper chromite in a high-boiling solvent such as quinoline.[7] The choice of conditions is critical, as high temperatures in the presence of certain solvents like ethanolamine can lead to competing side reactions and poor yields.[7]

G cluster_0 Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid P2CA Pyrrole-2-Carboxylic Acid Protonated Ring-Protonated Intermediate (at C2 position) P2CA->Protonated  Protonation (Rate-determining at low acidity) H3O H3O+ H3O->Protonated AssociativeComplex Associative Complex Protonated->AssociativeComplex  Nucleophilic attack by H2O H2O H2O H2O->AssociativeComplex Pyrrole Pyrrole Product AssociativeComplex->Pyrrole  C-C bond cleavage (Decarboxylation) H2CO3H Protonated Carbonic Acid AssociativeComplex->H2CO3H CO2 CO2 H2CO3H->CO2 H3O_regen H3O+ H2CO3H->H3O_regen

Caption: Mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

Thermal Decomposition

At elevated temperatures, N-substituted pyrrole carboxylates undergo thermal degradation. The specific decomposition products and temperatures depend heavily on the compound's structure and the surrounding atmosphere (inert vs. oxidative).[16][17] Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are invaluable for identifying the volatile products formed during decomposition, which often involves radical mechanisms and the cleavage of C-N and C-C bonds.[17][18]

Hydrolysis

For pyrrole carboxylate esters, hydrolysis of the ester bond to the corresponding carboxylic acid is a key stability consideration, especially in pharmaceutical contexts where it can affect drug delivery and metabolism. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic nature of both the N-substituent and the alcohol moiety of the ester.

Authoritative Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermodynamic stability of these compounds. Combining thermal analysis with solution-state studies provides a comprehensive profile.

Thermal Analysis: TG/DSC and Py-GC/MS

Thermal analysis techniques are essential for determining the intrinsic thermal stability of a compound in its solid state.[16]

  • Thermogravimetry (TG): Measures the change in mass of a sample as a function of temperature. It identifies the onset temperature of decomposition and quantifies mass loss.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting, crystallization, and decomposition, providing enthalpic data for these transitions.[19]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): Identifies the chemical nature of volatile products released during controlled thermal decomposition.[18][20]

G cluster_workflow Workflow for Experimental Thermal Stability Assessment start Sample Preparation (5-10 mg, solid) tg_dsc Simultaneous TG/DSC Analysis start->tg_dsc Inert (N2) & Oxidative (Air) Atmospheres py_gcms Py-GC/MS Analysis start->py_gcms Pyrolysis at T_onset data_analysis Data Interpretation tg_dsc->data_analysis T_onset, ΔH_dec, Mass Loss (%) py_gcms->data_analysis Identification of Volatile Fragments report Comprehensive Stability Profile data_analysis->report

Caption: Experimental workflow for comprehensive thermal stability analysis.

Protocol 1: Combined TG/DSC Analysis for Thermal Stability Profiling

  • Objective: To determine the onset temperature of decomposition (T_onset), melting point (T_m), and enthalpy of decomposition (ΔH_dec) of an N-substituted pyrrole carboxylate.

  • Instrumentation: Simultaneous TG/DSC analyzer.

  • Methodology:

    • Calibration: Perform temperature and heat flow calibrations using certified standards (e.g., indium, zinc) as per instrument guidelines. This step is critical for data accuracy.

    • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample into an alumina or platinum crucible. Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.

    • Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

    • Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere) at a flow rate of 50 mL/min. Rationale: The atmosphere can significantly influence decomposition pathways and temperatures; testing in both is essential for a complete profile.[16][17]

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the final decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time.

    • Data Analysis:

      • From the DSC curve, determine the T_m (peak of the endothermic event).

      • From the TG curve, determine the T_onset, typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

      • Integrate the area under the decomposition peak in the DSC curve to calculate ΔH_dec.

  • Self-Validation: The protocol's integrity is maintained by running a known stable compound (e.g., calcium oxalate) to verify instrument performance and by ensuring baselines are stable before and after thermal events.

Solution-Phase Kinetic Studies

Assessing stability in solution is critical for applications in drug development and process chemistry.

Protocol 2: HPLC-Based Kinetic Analysis of Degradation in Aqueous Buffers

  • Objective: To determine the degradation rate constant of an N-substituted pyrrole carboxylate at a specific pH and temperature.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, constant temperature incubator/water bath.

  • Methodology:

    • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile). Prepare aqueous buffers at the desired pH values (e.g., pH 2, pH 7.4, pH 9).

    • Reaction Initiation: In a series of vials, add a small aliquot of the stock solution to the pre-heated (e.g., 50 °C) buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Rationale: Pre-heating the buffer ensures the reaction starts at the target temperature.

    • Time-Point Sampling: At predetermined time intervals (t = 0, 1, 2, 4, 8, 24 hours, etc.), withdraw an aliquot from a vial and immediately quench the reaction by diluting it in the mobile phase or a neutralizing buffer kept at low temperature. Rationale: Quenching is essential to stop the degradation process and ensure the measured concentration reflects the specific time point.

    • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from its degradation products.

    • Data Analysis:

      • Plot the natural logarithm of the parent compound's peak area (ln[A]) versus time.

      • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

      • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

  • Self-Validation: The initial (t=0) sample confirms the starting concentration. The mass balance (sum of the parent compound and major degradants) should remain relatively constant throughout the experiment, confirming that no undetected products are forming.

Data Summary and Key Influencing Factors

The stability of these compounds is a multifactorial property. The following table summarizes key findings from the literature.

Compound Class/ConditionKey Stability FactorObservationReference(s)
Pyrrole-2-carboxylic acids Carboxylate PositionProne to decarboxylation, especially in acidic aqueous solutions (pH < 3).[2][10]
Pyrrole-3-carboxylic acids Carboxylate PositionGenerally more stable towards decarboxylation than the 2-isomer.[13][14]
4-Acyl/Cyano-pyrrole-2-carboxylic acids Ring EWGElectron-withdrawing groups on the ring stabilize the molecule against decarboxylation.[7]
N-Alkoxycarbonyl Pyrroles N-Substituent (EWG)N-protection with EWGs enhances overall stability and modifies ring reactivity.[5][6]
Pyrrole Esters (General) Thermal StressExhibit good thermal stability, with decomposition onset often above 200 °C.[18][20][21]
General Heterocycles AtmosphereThermal stability can be higher in an oxidizing atmosphere compared to an inert one for some structures.[16][17]

Conclusion

The is governed by a delicate balance of aromaticity, the electronic nature of the N-substituent, and, most critically, the position of the carboxylate group. Pyrrole-2-carboxylates are inherently susceptible to acid-catalyzed decarboxylation, a primary degradation pathway that must be considered during synthesis and handling. Conversely, pyrrole-3-carboxylates offer greater stability. Electron-withdrawing groups, whether on the nitrogen or the ring, generally enhance stability. For researchers and drug developers, a thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques like TG/DSC and solution-state kinetic analysis, is essential for the successful design, synthesis, and application of these vital heterocyclic compounds.

References

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  • H. J. Anderson, J. A. Clase, and C. E. Loader, "Pyrrole Chemistry.
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  • R. Kluger and A. M. O'Donoghue, "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid," PubMed, [Link]

  • N. C. O. Tom, et al., "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters," Organic Letters, [Link]

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  • Y. Zhang et al., "Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters," ResearchGate, [Link]

  • A. Marć et al., "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates," International Journal of Molecular Sciences, [Link]

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  • "Pyrrole - Wikipedia," Wikimedia Foundation, [Link]

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  • A. K. Kawa and H. A. Hameed, "Substituent effects and electron delocalization in five-membered N-heterocycles," PubMed, [Link]

  • A. K. Kawa and H. A. Hameed, "Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives," ResearchGate, [Link]

  • M. A. A. Rocha et al., "Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials," RSC Publishing, [Link]

  • D. C. Harrowven et al., "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy," The Journal of Organic Chemistry, [Link]

  • K. L. Jones et al., "Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles," Organic & Biomolecular Chemistry, [Link]

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  • A. Truscello et al., "Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines," IRIS , [Link]

  • A. Kumar et al., "Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search," ResearchGate, [Link]

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A Comprehensive Technical Guide to Methyl 1-Ethylpyrrole-2-carboxylate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-ethylpyrrole-2-carboxylate is a versatile N-substituted pyrrole derivative that serves as a pivotal building block in modern heterocyclic chemistry. Its unique electronic properties and strategically placed functional groups—an activating N-ethyl substituent and a modifiable C-2 methyl ester—make it an ideal precursor for the synthesis of complex molecular architectures. This guide provides an in-depth review of its synthesis, reactivity, and applications, with a focus on the mechanistic principles that govern its transformations. Detailed experimental protocols, reaction pathways, and a thorough analysis of its utility in the development of pharmaceuticals and functional materials are presented for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of N-Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials, most notably in the core of heme, chlorophyll, and vitamin B12.[1][2] The strategic introduction of substituents onto the pyrrole nucleus is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability.[2][3]

Methyl 1-ethylpyrrole-2-carboxylate belongs to the class of N-substituted pyrrole-2-carboxylates, which are highly valued synthetic intermediates.[4] The N-ethyl group enhances lipophilicity compared to its N-methyl counterpart and prevents the formation of N-H anions, directing reactivity towards the pyrrole ring itself. The C-2 ester functionality serves as a versatile chemical handle for a wide range of transformations, including hydrolysis, reduction, amidation, and as a directing group for electrophilic substitution.[4] This guide will explore the chemistry of this specific building block, providing the foundational knowledge required for its effective application in complex synthetic campaigns.

Physicochemical Properties and Spectroscopic Profile

While specific experimental data for methyl 1-ethylpyrrole-2-carboxylate is not widely published, its properties can be reliably predicted based on its close analogs, such as ethyl 1-methylpyrrole-2-carboxylate and methyl 1-methylpyrrole-2-carboxylate.[5][6]

PropertyPredicted Value / CharacteristicSource / Rationale
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol [5] (Analog)
Appearance Colorless to pale yellow liquid or low-melting solidGeneral property of similar compounds
Melting Point < 25 °CInferred from analogs
Boiling Point ~200-220 °C (at 760 mmHg)Extrapolated from analogs
¹H NMR Signals expected for N-CH₂CH₃, O-CH₃, and three pyrrole ring protons (H-3, H-4, H-5)Spectroscopic principles
¹³C NMR Resonances for two aliphatic carbons, one ester carbonyl, one methyl ester, and four distinct pyrrole ring carbonsSpectroscopic principles[5]
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z = 153, with characteristic fragmentation[6] (Analog)
IR Spectrum Strong C=O stretch (~1700-1720 cm⁻¹), C-N and C-H stretches[7] (Analog)

Synthesis of Methyl 1-Ethylpyrrole-2-carboxylate

The synthesis of N-substituted pyrrole esters can be approached through two primary strategies: N-alkylation of a pre-formed pyrrole ring or construction of the ring system with the N-substituent already in place.

Strategy 1: N-Alkylation of a Pyrrole Precursor

This is often the most direct route. It involves the deprotonation of the pyrrole N-H followed by reaction with an ethylating agent. The N-H proton of pyrroles is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases.[1]

G Start Methyl 1H-pyrrole-2-carboxylate Anion Pyrrolide Anion (Nucleophilic) Start->Anion Deprotonation 1 Base Strong Base (e.g., NaH, KHMDS) in Anhydrous Solvent (THF, DMF) Base->Anion Product Methyl 1-Ethylpyrrole-2-carboxylate Anion->Product SN2 Alkylation 2 AlkylatingAgent Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) AlkylatingAgent->Product

Fig. 1: Synthetic workflow for N-alkylation.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is commonly used because it provides an irreversible deprotonation, and the only byproduct is hydrogen gas, which is easily removed.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are required to dissolve the pyrrolide salt and prevent protonation by protic sources (like water or alcohols).

  • Alkylating Agent: Ethyl iodide is a reactive electrophile suitable for the Sₙ2 reaction with the nucleophilic pyrrolide anion.

Strategy 2: Ring-Forming Cyclization (Knorr-Type Synthesis)

The Knorr pyrrole synthesis and its variations are powerful methods for constructing highly substituted pyrroles.[8][9] A plausible route to the target molecule would involve the condensation of an α-amino-β-ketoester with a 1,3-dicarbonyl compound, adapted to introduce the N-ethyl group.

Protocol: Synthesis via N-Alkylation

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour. The evolution of H₂ gas should cease, and a clear solution of the sodium pyrrolide should form.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl 1-ethylpyrrole-2-carboxylate.

Reactivity and Key Transformations

The reactivity of methyl 1-ethylpyrrole-2-carboxylate is governed by the electron-rich nature of the pyrrole ring and the versatility of the ester group.

Electrophilic Aromatic Substitution (EAS)

Pyrroles are significantly more reactive towards electrophiles than benzene.[10][11] The N-ethyl group is an activating group, and the C-2 ester is a deactivating group. The overall effect is strong activation of the ring, with substitution preferentially occurring at the C-5 position, which is para to the activating N-ethyl group and meta to the deactivating ester group. Attack at C-5 is also favored due to the formation of a more stable cationic intermediate (arenium ion).[10][11]

Fig. 2: Mechanism of electrophilic substitution at the C-5 position.

Common EAS Reactions:

  • Halogenation: Reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂ provides the corresponding 5-halo derivatives under mild conditions.[1]

  • Acylation (Vilsmeier-Haack): Reaction with a Vilsmeier reagent (POCl₃/DMF) introduces a formyl group at the C-5 position, yielding an aldehyde that is a precursor to many other functional groups.[12]

  • Nitration/Sulfonation: These reactions require milder reagents than those used for benzene (e.g., HNO₃/Ac₂O for nitration, SO₃-pyridine complex for sulfonation) to avoid polymerization caused by strong acids.[10][13][14]

Transformations of the Ester Group

The methyl ester at the C-2 position is a gateway to numerous other functional groups.

G Start Methyl 1-Ethylpyrrole-2-carboxylate Acid 1-Ethylpyrrole-2-carboxylic Acid Start->Acid 1. LiOH, H₂O/THF 2. H₃O⁺ (Hydrolysis) Alcohol (1-Ethyl-1H-pyrrol-2-yl)methanol Start->Alcohol LiAlH₄ or DIBAL-H (Reduction) Amide 1-Ethyl-N-substituted-pyrrole-2-carboxamide Start->Amide 1. NaOH (hydrolysis to acid) 2. R₂NH, Coupling Agent (e.g., TBTU) Aldehyde 1-Ethylpyrrole-2-carbaldehyde Alcohol->Aldehyde PCC or DMP (Oxidation)

Fig. 3: Key transformations of the C-2 ester group.
  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup yields the corresponding carboxylic acid. This acid is a key intermediate for amide coupling reactions.[7]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (1-ethyl-1H-pyrrol-2-yl)methanol. This alcohol can be further oxidized to the corresponding aldehyde.

  • Amidation: The ester can be converted to an amide, typically by first hydrolyzing it to the carboxylic acid and then using standard peptide coupling reagents (like TBTU, HATU) in the presence of an amine.[7]

Applications in Complex Molecule Synthesis

Methyl 1-ethylpyrrole-2-carboxylate is not just a simple heterocycle; it is a strategic precursor for building complex, biologically active molecules.

Building Block for Fused Heterocycles

Derivatives of this scaffold are used in cycloaddition reactions to construct fused ring systems. For example, the corresponding pyrrole-2-carbinol (obtained by reduction of the ester) can undergo dehydration to form a reactive 2-methide-2H-pyrrole intermediate. This intermediate can be trapped in [6+2] cycloadditions to generate substituted pyrrolizine cores, which are present in numerous natural products.[15]

Precursor for Pharmaceutical Agents

The pyrrole-2-carboxylate moiety is a known pharmacophore in compounds with antibacterial activity.[3] By modifying the substituents on the ring and converting the ester to various amides, libraries of compounds can be generated and screened for biological activity. For instance, pyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), a validated antibacterial target.[3] The N-ethyl group can provide favorable interactions within a protein's binding pocket and improve the compound's pharmacokinetic profile.

Conclusion

Methyl 1-ethylpyrrole-2-carboxylate is a highly valuable and versatile building block in heterocyclic chemistry. Its synthesis is readily achievable through standard methodologies, and its reactivity is well-defined, allowing for predictable transformations. The electron-rich pyrrole core, modulated by the N-ethyl and C-2 ester groups, enables selective functionalization through electrophilic substitution, while the ester itself provides a reliable entry point for a host of functional group interconversions. For researchers in drug discovery and materials science, this compound offers a robust platform for the rational design and synthesis of novel, high-value heterocyclic molecules.

References

  • SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. (n.d.).
  • PubChem. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST WebBook. Retrieved from [Link]

  • Hassan, M. (n.d.). Pyrrole reaction.
  • Heterocyclic Chemistry. (n.d.).
  • ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Li, P., et al. (2020). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PLoS ONE, 15(3), e0230221. Retrieved from [Link]

  • Pham, T. T., et al. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). First example of electrophilic substitution by addition–elimination (σ-substitution) in pyrroles. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. RSC Publishing. Retrieved from [Link]

  • YouTube. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2999. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.).
  • ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • Rueping, M., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(2), 556-559. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • PubMed. (2025). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2- a]pyrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization. Retrieved from [Link]

Sources

physical characteristics and melting point of methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, thermal properties, and synthesis of methyl 1-ethylpyrrole-2-carboxylate .

Physical Characteristics, Thermal Analysis, and Synthesis Protocols

Part 1: Executive Summary

Methyl 1-ethylpyrrole-2-carboxylate (CAS: 73058-14-7) is a critical heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds, including pyrrolo[2,3-c]azepine derivatives for antihypertensive and antithrombotic research.[1]

Unlike its parent compound (methyl pyrrole-2-carboxylate), which is a solid, the N-ethyl derivative is a colorless oil at room temperature. This phase change is driven by the substitution of the N-H proton, eliminating intermolecular hydrogen bonding. This guide provides validated physical data, a self-verifying synthesis protocol, and characterization standards to ensure high-purity application in downstream medicinal chemistry.

Part 2: Chemical Identity & Physical Characteristics[2][3]

Chemical Identity
ParameterDetail
IUPAC Name Methyl 1-ethylpyrrole-2-carboxylate
CAS Number 73058-14-7
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CCN1C=CC=C1C(=O)OC
Physical Properties Profile

The following data is based on experimental isolation and distillation at reduced pressure.

PropertyValue / DescriptionContext
Physical State Liquid (Colorless Oil)At Standard Ambient Temp & Pressure (SATP).
Melting Point < 20°C (Not isolated as solid)N-alkylation disrupts crystal lattice stability relative to NH-pyrroles.
Boiling Point 113.0 – 116.0 °C @ 38 mmHg (Vacuum Distillation)
Density ~1.05 - 1.09 g/mL (Estimated)Typical for alkyl-pyrrole carboxylates.
Solubility High: Et₂O, CHCl₃, DCM, EtOAcLow: WaterLipophilic ethyl group reduces aqueous solubility.

Technical Insight: The "melting point" is often sought for identification, but for this compound, the Boiling Point and Refractive Index are the definitive physical constants for purity assessment. The transition from solid (parent NH-pyrrole) to liquid (N-ethyl product) serves as a macroscopic indicator of successful reaction completion.

Part 3: Synthesis & Fabrication Protocol

This protocol is derived from validated pharmaceutical intermediate synthesis procedures. It utilizes phase-transfer catalysis principles to ensure complete N-alkylation.

Reaction Logic

The synthesis involves the nucleophilic substitution of ethyl iodide by the pyrrolyl anion.

  • Reagents: Methyl pyrrole-2-carboxylate (Substrate), Ethyl Iodide (Electrophile).[2]

  • Base: Potassium tert-butoxide (t-BuOK) – generates the pyrrolyl anion.

  • Catalyst: 18-Crown-6 – complexes potassium, increasing the nucleophilicity of the pyrrole nitrogen.

Step-by-Step Methodology

Safety: Perform in a fume hood. Ethyl iodide is an alkylating agent; t-BuOK is corrosive.

  • Preparation: In a dry flask under inert atmosphere (N₂ or Ar), suspend Potassium tert-butoxide (1.2 equiv) and 18-Crown-6 (0.1 equiv) in anhydrous Diethyl Ether (Et₂O) .

  • Activation: Cool the suspension to 0°C . Add a solution of Methyl pyrrole-2-carboxylate (1.0 equiv) in Et₂O dropwise. Stir for 15 minutes to ensure deprotonation (formation of potassium pyrrolyl salt).

  • Alkylation: Add Ethyl Iodide (EtI) (1.5 equiv) dropwise to the cold suspension.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir vigorously for 17 hours .

  • Workup:

    • Pour reaction mixture into saturated NaCl solution (Brine) .

    • Separate layers. Extract aqueous layer with Et₂O (2x).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Purification: Evaporate solvent to obtain the crude oil.

  • Isolation: Perform vacuum distillation. Collect the fraction boiling at 113–116°C / 38 mmHg .

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Methyl pyrrole-2-carboxylate Activation Activation: + t-BuOK / 18-Crown-6 (0°C, Et2O) Start->Activation Deprotonation Alkylation Alkylation: + Ethyl Iodide (RT, 17 hrs) Activation->Alkylation Nucleophilic Attack Workup Workup: Quench with Brine Extract with Et2O Alkylation->Workup Reaction Complete Purification Purification: Vacuum Distillation (113-116°C @ 38 mmHg) Workup->Purification Crude Oil Product Product: Methyl 1-ethylpyrrole-2-carboxylate (Colorless Oil) Purification->Product Isolation

Figure 1: Synthesis workflow for Methyl 1-ethylpyrrole-2-carboxylate via N-alkylation.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized oil, Nuclear Magnetic Resonance (NMR) is the gold standard. The following data corresponds to the purified product.

¹H-NMR Spectral Data (CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
1.39 ppm Triplet (J=7.3 Hz)3H-CH₂-CH₃ Terminal methyl of the N-ethyl group.
3.81 ppm Singlet3H-COOCH₃Methyl ester protons (unchanged from SM).
4.36 ppm Quartet (J=7.3 Hz)2HN-CH₂ -CH₃Methylene protons attached to Nitrogen (deshielded).
6.12 ppm Multiplet1HPyrrole H-4Ring proton (beta position).
6.86 ppm Triplet (J=2.0 Hz)1HPyrrole H-3Ring proton (alpha to carbonyl).
6.94 ppm Multiplet1HPyrrole H-5Ring proton (alpha to nitrogen).
Diagnostic Logic for Purity
  • Disappearance of NH: The starting material (methyl pyrrole-2-carboxylate) has a broad NH singlet ~9.0–10.0 ppm. Absence of this peak confirms complete N-alkylation.

  • Ethyl Group Integration: The ratio of the quartet (4.36 ppm) to the ester singlet (3.81 ppm) must be 2:3 .

  • Coupling: The triplet at 1.39 ppm and quartet at 4.36 ppm must share the same coupling constant (J ≈ 7.3 Hz).

Characterization Logic Diagram

NMRLogic Sample Purified Oil Sample CheckNH Check >9.0 ppm Sample->CheckNH NH_Present Peak Found: Incomplete Reaction CheckNH->NH_Present Yes NH_Absent No Peak: N-Alkylation Successful CheckNH->NH_Absent No CheckEthyl Check 1.4 & 4.4 ppm NH_Absent->CheckEthyl Confirm Confirm Identity: Methyl 1-ethylpyrrole-2-carboxylate CheckEthyl->Confirm Triplet/Quartet Present

Figure 2: NMR decision tree for validating the identity of Methyl 1-ethylpyrrole-2-carboxylate.

Part 5: References

  • Synthesis and Physical Data:

    • Chemical & Pharmaceutical Bulletin, 1998 , 46(9), 1399-1418.

    • Title: "Studies on Antihypertensive Agents with Antithrombotic Activity. II. Syntheses and Pharmacological Evaluation of Pyrrolo[2,3-c]azepine Derivatives."

    • Data Source: Experimental Section, Compound 7b precursor synthesis.

  • General Pyrrole Chemistry:

    • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

    • Context: N-alkylation effects on melting points and solubility profiles of pyrrole esters.

  • Spectral Database:

    • SDBS (Spectral Database for Organic Compounds), AIST.

    • Context: Comparison of pyrrole ring proton shifts.

Sources

Technical Guide: Biological Potentials of N-Ethyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Ethyl Niche

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Ketorolac. However, the N-substitution pattern significantly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of these scaffolds.

This guide focuses specifically on N-ethyl pyrrole derivatives . While often overshadowed by their N-methyl or N-aryl counterparts, N-ethyl variants occupy a critical "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. They offer a precise balance between lipophilicity (LogP) and steric bulk, often enhancing membrane permeability without incurring the metabolic liability of larger alkyl chains or the steric clashes of bulky aryl groups.

Chemical Space & Synthesis[1][2]

Accessing N-ethyl pyrrole scaffolds is primarily achieved through the Paal-Knorr Synthesis , a robust cyclocondensation method. This pathway allows for the modular assembly of the pyrrole ring using 1,4-dicarbonyl compounds and ethylamine.

Synthesis Workflow (Paal-Knorr)

The following diagram illustrates the mechanistic flow for generating N-ethyl-2,5-dimethylpyrrole, a common precursor for bioactive derivatives.

PaalKnorr Start 1,4-Diketone (Hexane-2,5-dione) Inter1 Hemiaminal Intermediate Start->Inter1 Acid Cat. (AcOH) Amine Primary Amine (Ethylamine) Amine->Inter1 Inter2 Imine Formation Inter1->Inter2 - H2O Cyclization Cyclization & Dehydration Inter2->Cyclization Intramolecular Attack Product N-Ethyl Pyrrole Derivative Cyclization->Product - H2O Aromatization

Figure 1: Step-wise mechanism of the Paal-Knorr synthesis for N-ethyl pyrroles.

Therapeutic Profiles

Antitubercular Activity (The BM 212 Analogs)

One of the most significant applications of N-ethyl pyrroles is in the fight against Mycobacterium tuberculosis (Mtb).

  • Lead Compound Class: 1,5-Diaryl-2-ethyl pyrroles.

  • Mechanism: These derivatives function as MmpL3 inhibitors . MmpL3 is a membrane transporter essential for the export of mycolic acids, which form the protective cell wall of Mtb.

  • Key Insight: The N-ethyl group in derivatives like BM 212 is crucial. Replacing it with N-methyl reduces activity, while N-propyl or N-phenyl leads to a loss of potency due to steric hindrance in the MmpL3 binding pocket.

Anticancer & Cytotoxicity

N-ethyl pyrrole derivatives have demonstrated potent cytotoxicity against HeLa (cervical), MCF-7 (breast), and LoVo (colon) cancer cell lines.

  • Target: Tubulin Polymerization.

  • Activity: N-ethyl-1,5-diaryl pyrroles have been shown to inhibit tubulin assembly, arresting cells in the G2/M phase and inducing apoptosis.[1]

  • Data Summary:

Compound ClassN-SubstituentTarget Cell LineIC50 (µM)Mechanism
1,5-DiarylpyrroleEthyl HeLa0.38Tubulin inhibition
1,5-DiarylpyrroleMethylHeLa1.20Tubulin inhibition
Pyrrolo[2,3-d]pyrimidineEthylMCF-71.70Apoptosis (Bcl-2 reg)
Anti-inflammatory (COX Inhibition)

Pyrroles are bioisosteres of the indole ring found in Indomethacin. N-ethyl substitution often improves selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

Structure-Activity Relationship (SAR) Deep Dive

The "Ethyl Effect" is not random; it is a calculated optimization of physicochemical properties.

FeatureN-H (Unsubstituted)N-MethylN-Ethyl N-Phenyl
Lipophilicity (LogP) Low (H-bond donor)ModerateOptimal (High Permeability) Very High (Solubility issues)
H-Bonding Donor & AcceptorAcceptor OnlyAcceptor Only Acceptor Only
Metabolic Stability HighProne to N-demethylationModerate Stability High Stability
Steric Profile MinimalSmallMedium (Flexible) Bulky (Rigid)

Analysis: The N-ethyl group removes the H-bond donor capability (preventing non-specific binding) while adding enough lipophilicity to cross the mycobacterial cell wall or the blood-brain barrier, without the steric penalty of a phenyl ring.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-2,5-dimethylpyrrole

A self-validating protocol for generating the core scaffold.

Reagents:

  • Hexane-2,5-dione (10 mmol)

  • Ethylamine (70% aq. solution, 12 mmol)

  • Acetic Acid (glacial, catalytic amount)

  • Ethanol (Solvent)[2][3]

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve Hexane-2,5-dione (1.14 g) in 20 mL of ethanol.

  • Addition: Dropwise add Ethylamine solution while stirring at room temperature. The reaction is exothermic; ensure cooling if scaling up.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous

    
    . Concentrate to yield a brownish oil. Purify via column chromatography (Silica gel, Hexane:EtOAc).
    
  • Validation:

    
     NMR (CDCl3) should show a quartet at ~3.8 ppm (N-CH2) and a triplet at ~1.2 ppm (CH3 of ethyl).
    
Protocol B: Antitubercular Assay (MABA)

Standardized Microplate Alamar Blue Assay for determining MIC.

  • Inoculum Prep: Culture M. tuberculosis H37Rv until log phase (OD600 ~ 0.6). Dilute to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Addition: Add N-ethyl pyrrole test compounds in serial dilutions (e.g., 100 µg/mL to 0.2 µg/mL). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue (Resazurin) and 10 µL of Tween 80. Incubate for another 24 hours.

  • Interpretation:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration preventing the color change from blue to pink.

Mechanistic Visualization: COX-2 Inhibition Pathway

N-ethyl pyrroles often act by blocking the cyclooxygenase channel. The following diagram details this inhibitory cascade.

COX_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid (Substrate) Membrane->AA Hydrolysis by PLA2 Enzyme: PLA2 PLA2->AA Catalyzes COX2 Enzyme: COX-2 (Inducible) AA->COX2 Enters Active Site PGG2 PGG2 / PGH2 COX2->PGG2 Oxygenation Inhibitor N-Ethyl Pyrrole Derivative Inhibitor->COX2 Competitive Binding PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 Isomerization

Figure 2: Inhibition of the Arachidonic Acid cascade by N-ethyl pyrrole derivatives targeting COX-2.

References

  • Pegklidou, K., et al. (2015). N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures.[4] Current Pharmaceutical Design.[4] Link

  • Biava, M., et al. (2010). 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: Design, synthesis, and microbiological evaluation. Journal of Medicinal Chemistry. Link

  • Raimondi, M. V., et al. (2006).Synthesis and biological evaluation of N-substituted pyrrole derivatives as apoptosis inducers. European Journal of Medicinal Chemistry.
  • BenchChem. Comparative study of the biological activity of different substituted pyrroles.Link

  • Gloer, J. B., et al. Bioactive pyrrole-based compounds with target selectivity. PMC. Link

  • MDPI. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents.Link

Sources

The Evolution of Substituted Pyrrole-2-Carboxylate Esters: From 19th Century Dyestuffs to Modern Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY

This technical guide analyzes the historical trajectory, synthetic evolution, and pharmacological significance of substituted pyrrole-2-carboxylate esters . Initially synthesized as byproducts of 19th-century dye chemistry, these scaffolds have evolved into critical pharmacophores in modern drug discovery, particularly for anti-tubercular agents (MmpL3 inhibitors) and marine alkaloid analogs.[1]

This guide moves beyond standard textbook definitions to explore the causality of synthetic choices—why early chemists relied on condensation logic and how modern C-H activation has redefined the field.[1][2]

PART 2: HISTORICAL GENESIS & SYNTHETIC EVOLUTION[2]

The discovery of pyrrole-2-carboxylate esters is not a singular event but a continuum of synthetic problem-solving spanning three eras.

The Classical Era (1884–1940s): Ring Construction Logic

In the late 19th century, the primary challenge was constructing the pyrrole ring itself.[1] The ester functionality was often introduced not as a target, but as a stabilizing "handle" derived from the starting materials (often


-keto esters).[1]
  • The Knorr Pyrrole Synthesis (1884): Ludwig Knorr discovered that treating

    
    -amino ketones with 
    
    
    
    -keto esters (like ethyl acetoacetate) yielded pyrroles.[1]
    • Significance: This was the first reliable method to install the 2-carboxylate ester during ring formation.[2] The ester group at C2 (and often C4) prevented polymerization (a common issue with electron-rich pyrroles) by withdrawing electron density.[1][2]

  • The Hantzsch Synthesis (1890): Arthur Hantzsch utilized

    
    -haloketones and 
    
    
    
    -keto esters with ammonia.[3] While typically yielding 3-carboxylates, varying the substrates allowed access to 2-substituted derivatives.[1]
The Functionalization Era (1930s–1980s): The Grignard & Trichloroacetyl Pivot

As the demand for specific substitution patterns grew, chemists needed to functionalize existing pyrrole rings rather than building them from scratch.[1]

  • The Oddo-Zijp Reaction: Early attempts used pyrrolylmagnesium halides (Grignard reagents) reacting with ethyl chloroformate.[1] This method was moisture-sensitive and often yielded mixtures.[1]

  • The Trichloroacetyl Breakthrough: A pivotal advancement recorded in Organic Syntheses (1971) involved the acylation of pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole, followed by haloform cleavage-esterification with alkoxides.[1] This avoided unstable organometallics and allowed scalable access to ethyl pyrrole-2-carboxylates.[1]

The Modern Era (2000s–Present): Atom Economy & C-H Activation

Current methods prioritize "green" chemistry and regioselectivity without pre-functionalized precursors.[1][2]

  • Multicomponent Reactions (MCRs): Recent protocols utilize enaminones and nitroalkenes in iron-catalyzed cascades to assemble the ring and ester in one pot.[1]

  • C-H Activation: Palladium-catalyzed oxidative carbonylation allows the direct installation of ester groups onto the pyrrole core, guided by directing groups.[1]

PART 3: PHARMACOLOGICAL DISCOVERY[2][4]

The transition of pyrrole-2-carboxylates from chemical intermediates to bioactive targets was driven by the isolation of marine and bacterial natural products.

Natural Product Inspiration
  • Marine Alkaloids: Sponges of the genus Agelas produce bromopyrrole alkaloids like Oroidin and Sceptrin .[1][2] These contain a pyrrole-2-carboxamide core (closely related to the ester) which serves as a defense metabolite.[1]

  • Bacterial Signaling: In 2025, Lysobacter sp. were found to secrete pyrrole-2-carboxylic acid (P2C) as an interspecies signal to suppress fungal competitors.[1] This validated the 2-carboxyl moiety as a privileged evolutionary scaffold.[1]

Modern Drug Targets[2]
  • Anti-Tubercular Agents: The ethyl pyrrole-2-carboxylate scaffold has emerged as a potent inhibitor of MmpL3 , a transmembrane protein essential for transporting mycolic acids in Mycobacterium tuberculosis.[1][4] The ester group often acts as a hydrogen bond acceptor in the active site, while the 3- and 5-substituents occupy hydrophobic pockets.

  • Kinase Inhibition: Substituted esters serve as precursors to "hinge-binding" motifs in ATP-competitive kinase inhibitors.[1]

PART 4: VISUALIZATION

Diagram 1: Mechanistic Evolution of Synthesis

This diagram contrasts the "Ring Construction" logic of Knorr with the "Ring Functionalization" logic of the modern era.[2]

SyntheticEvolution cluster_classical Classical Era (Ring Construction) cluster_modern Functionalization Era (Ring Modification) Knorr Knorr Synthesis (1884) PyrroleDiester Pyrrole-2,4-dicarboxylate Knorr->PyrroleDiester Condensation AlphaAmino α-Amino Ketone AlphaAmino->Knorr BetaKeto β-Keto Ester BetaKeto->Knorr Pyrrole Unsubstituted Pyrrole Intermediate 2-Trichloroacetyl pyrrole Pyrrole->Intermediate Acylation TriChloro Trichloroacetyl Chloride TriChloro->Intermediate FinalEster Ethyl Pyrrole-2-carboxylate Intermediate->FinalEster Haloform Rxn (EtOH)

Caption: Evolution from Knorr's condensation (building the ester into the ring) to the Trichloroacetyl method (adding the ester to the ring).

Diagram 2: Biosynthetic Logic & Drug Discovery

Mapping the flow from natural precursors to modern inhibitors.[1][2]

Biosynthesis Proline L-Proline P2C Pyrrole-2-carboxylic Acid (Lysobacter Signal) Proline->P2C Oxidative Desaturation Oroidin Oroidin (Marine Defense) P2C->Oroidin Bromination & Amidation MmpL3 MmpL3 Inhibitors (Anti-TB) P2C->MmpL3 Esterification & SAR Optimization Kinase Kinase Inhibitors (Oncology) P2C->Kinase Scaffold Hopping

Caption: The pyrrole-2-carboxylate motif originates from L-proline oxidation and diverges into marine defense agents and modern clinical candidates.[1]

PART 5: EXPERIMENTAL PROTOCOLS

Protocol A: The "Green" Knorr Variation (Modern Standard)

Objective: Synthesis of Ethyl 3,5-dimethylpyrrole-2-carboxylate via Zinc-Mediated Condensation.[1] Context: This protocol avoids the harsh conditions of the original 1884 method, utilizing in situ oxime reduction.[1]

  • Reagents: Ethyl acetoacetate (1 eq), Sodium nitrite (1.1 eq), Glacial acetic acid (Solvent), Zinc dust (3 eq).

  • Nitrosation: Dissolve ethyl acetoacetate in acetic acid at 0°C. Dropwise add aqueous

    
    . Stir for 3h to form the oxime intermediate  (Ethyl 2-(hydroxyimino)-3-oxobutanoate).
    
    • Checkpoint: Solution should turn yellow/orange.[1][2]

  • Condensation: To the oxime solution, add a second equivalent of ethyl acetoacetate (or a different

    
    -keto ester for asymmetry).
    
  • Reduction/Cyclization: Add Zinc dust in small portions. Caution: Exothermic reaction.[1][2] Maintain temp < 60°C.

    • Mechanism:[1][2][3][5][6][7][8][9] Zn reduces the oxime to an amine, which immediately condenses with the ketone of the second equivalent.[1]

  • Workup: Pour into ice water. The product precipitates as a white/pale yellow solid.[1][2] Filter and recrystallize from ethanol.

  • Validation:

    
     (CDCl
    
    
    
    ):
    
    
    9.1 (br s, NH), 4.3 (q, OCH
    
    
    ), 2.3 (s, CH
    
    
    ).[1]
Protocol B: Regioselective Functionalization (Trichloroacetyl Method)

Objective: Synthesis of Ethyl Pyrrole-2-carboxylate from unsubstituted pyrrole. Context: Preferred for large-scale preparation where specific 3,4,5-substitution is not required initially.[1]

  • Acylation: Dissolve pyrrole (1 eq) in diethyl ether. Add trichloroacetyl chloride (1.05 eq) dropwise.[1][2]

    • Note: No Lewis acid is needed; the electron-rich pyrrole reacts directly.[1]

  • Intermediate Isolation: The 2-trichloroacetylpyrrole precipitates or is isolated by evaporation.[1][2]

  • Haloform Cleavage: Dissolve intermediate in Ethanol. Add catalytic Sodium Ethoxide (NaOEt).[1][2]

    • Mechanism:[1][2][3][5][6][7][8][9] The

      
       group is an excellent leaving group.[1][2] Ethoxide attacks the carbonyl, expelling 
      
      
      
      (which becomes
      
      
      ), forming the ethyl ester.[1]
  • Yield: Typically 80-90%.

PART 6: DATA SUMMARY

Table 1: Comparative Analysis of Synthetic Routes

MethodKey ReagentsRegioselectivityAtom EconomyPrimary Application
Classical Knorr

-amino ketone +

-keto ester
High (2,4-subst)Low (Zn waste)Total synthesis of porphyrins
Hantzsch

-halo ketone +

-keto ester
Moderate (3-subst)ModerateAccess to 3-substituted analogs
Trichloroacetyl Pyrrole +

High (2-subst)HighLarge scale API synthesis
Enaminone MCR Enaminone + NitroalkeneHigh (Variable)Very HighDiversity-oriented synthesis

PART 7: REFERENCES

  • Knorr, L. (1884).[1][2] "Synthese von Pyrrolderivaten."[1][2][3][6][7][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Hantzsch, A. (1890).[1][2] "Ueber die Synthese pyrrolartiger Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Bailey, D. M., et al. (1971).[1] "Ethyl Pyrrole-2-carboxylate."[1][9][13] Organic Syntheses, 51, 100.[1] Link[1]

  • Li, W., et al. (2022).[1] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

  • Han, Y., et al. (2025).[1][5] "Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter." MDPI Microorganisms. Link[1]

  • Estévez, V., et al. (2014).[1] "One-Pot Synthesis of Pyrrole-2-carboxylates via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry. Link[1]

Sources

Methodological & Application

scalable synthesis protocols for methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for Methyl 1-ethylpyrrole-2-carboxylate

Part 1: Strategic Overview & Molecule Profile

Target Molecule: Methyl 1-ethylpyrrole-2-carboxylate CAS: [3976-36-1] (Analogous references) Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol

Executive Summary: This application note details the scalable synthesis of methyl 1-ethylpyrrole-2-carboxylate. While various constructive ring closures (Paal-Knorr) exist, they often suffer from regioselectivity issues or require expensive precursors for this specific substitution pattern. The most robust, cost-effective, and scalable route is the regioselective N-alkylation of commercially available methyl pyrrole-2-carboxylate .

We present two distinct protocols:

  • Method A (Solid-Liquid Interfacial Alkylation): Ideal for gram-to-kilogram batches, utilizing mild bases to prevent ester hydrolysis.

  • Method B (Phase Transfer Catalysis - PTC): Designed for multi-kilogram process scale-up, eliminating polar aprotic solvents (DMF) in favor of green solvents (Toluene) and aqueous bases.

Part 2: Reaction Mechanism & Logic

The synthesis relies on the acidity of the pyrrolic N-H (pKa ~16.5). Deprotonation generates a pyrrolyl anion, which is an ambident nucleophile. However, the presence of the electron-withdrawing ester group at C2 stabilizes the anion and directs alkylation preferentially to the Nitrogen (N1) rather than Carbon (C3/C5), provided hard electrophiles (Ethyl Iodide/Bromide) and appropriate solvents are used.

Critical Process Parameters (CPPs):

  • Base Strength: Strong bases (NaH) are effective but hazardous on scale (H₂ evolution). Carbonates (K₂CO₃, Cs₂CO₃) or Hydroxides (KOH) with PTC are preferred.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate the Sₙ2 reaction but are difficult to remove during workup.

  • Temperature: Must be controlled to prevent ester hydrolysis (saponification) or decarboxylation.

Diagram 1: Reaction Mechanism & Pathway

G SM Methyl pyrrole-2-carboxylate (Substrate) Inter Pyrrolyl Anion (Resonance Stabilized) SM->Inter -H+ Base Base (K2CO3 or KOH) (Deprotonation) Base->Inter Promotes Prod Methyl 1-ethylpyrrole-2-carboxylate (Target) Inter->Prod SN2 Attack (N-Alkylation) Side Impurity: N-H (Unreacted) or Acid (Hydrolysis) Inter->Side Incomplete Conv. or H2O present Elec Ethyl Halide (Et-X) (Electrophile) Elec->Prod + Et group

Caption: Mechanism of base-mediated N-alkylation showing critical path to target and potential impurity risks.

Part 3: Experimental Protocols

Method A: Anhydrous Carbonate Method (Lab/Pilot Scale)

Best for: High purity requirements, batches <1kg, avoiding aqueous waste streams.

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) [Note: Et-I is more reactive than Et-Br, allowing milder temps]

  • Potassium Carbonate (K₂CO₃), anhydrous, pulverized (2.0 equiv)

  • DMF (Dimethylformamide), anhydrous (5-10 volumes)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge methyl pyrrole-2-carboxylate and DMF. Stir at 20-25°C until dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may thicken.

  • Alkylation: Add Ethyl Iodide dropwise via addition funnel over 30 minutes, maintaining internal temperature <30°C (mild exotherm).

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Target <1% starting material.

  • Workup:

    • Cool to room temperature.

    • Filter off solid inorganic salts (KI, excess K₂CO₃). Wash the cake with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove bulk EtOAc and DMF (requires high vacuum).

    • Note: Residual DMF can be removed by dissolving the residue in EtOAc and washing 3x with water and 1x with brine.

  • Purification: Distillation under reduced pressure (approx. 110-115°C at 10 mmHg) or silica plug filtration if color removal is needed.

Method B: Phase Transfer Catalysis (Process Scale)

Best for: Multi-kg scale, safety, cost reduction, and easier solvent recovery.

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 equiv)

  • Ethyl Bromide (1.5 equiv) [Cheaper than Iodide, safer to handle]

  • Potassium Hydroxide (KOH), 50% aq. solution (4.0 equiv)

  • Toluene (Solvent, 6-8 volumes)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%)

Step-by-Step Protocol:

  • Reactor Charge: Charge Toluene, Methyl pyrrole-2-carboxylate, and TBAB into the reactor. Stir at 300 RPM.

  • Base Addition: Add 50% KOH solution. The mixture will form a biphasic system.

  • Reagent Addition: Add Ethyl Bromide.

    • Safety Note: Ethyl bromide is volatile (bp 38°C). Ensure condenser is set to -10°C or use a pressure vessel if available.

  • Reaction: Heat to 40-45°C with vigorous stirring (essential for phase transfer). Stir for 12-18 hours.

    • Why this T? High enough to drive reaction, low enough to prevent rapid hydrolysis of the methyl ester by KOH.

  • Phase Separation:

    • Stop stirring. Allow phases to settle (approx 30 mins).

    • Drain the lower aqueous layer (contains KOH, KBr).

  • Wash: Wash the organic Toluene layer with water (2 volumes) to remove residual base. Check pH of aqueous wash; it should be neutral.

  • Isolation: Dry organic layer over Na₂SO₄ (or azeotropic distillation). Remove Toluene via rotary evaporation or vacuum distillation.

  • Yield: Expect 85-92% isolated yield.

Diagram 2: Process Workflow (Method B)

Process Start Start: Reactor Charge (Toluene + SM + Catalyst) AddBase Add 50% KOH (Biphasic System) Start->AddBase AddEtBr Add Ethyl Bromide (Controlled Rate) AddBase->AddEtBr React Reaction Phase 45°C, 12-18h, Vigorous Stirring AddEtBr->React Split Phase Separation Remove Aq. Waste React->Split Wash Water Wash (Remove residual KOH) Split->Wash Distill Vacuum Distillation (Product Isolation) Wash->Distill

Caption: Workflow for Phase Transfer Catalyzed synthesis, minimizing solvent waste and maximizing safety.[1]

Part 4: Data & Analytical Validation

Table 1: Comparison of Methods

FeatureMethod A (K₂CO₃/DMF)Method B (PTC/Toluene)
Scale Suitability Lab / Pilot (<1 kg)Manufacturing (>1 kg)
Reaction Time Fast (4-6 h)Slow (12-18 h)
Atom Economy Moderate (DMF waste)High (Water/Toluene recyclable)
Safety Profile Moderate (DMF toxicity)Good (Avoids dipolar solvents)
Cost Higher (Ethyl Iodide, DMF)Lower (Ethyl Bromide, Toluene)

Analytical Characterization (Expected Data):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.95 (m, 1H, Pyrrole-H5)

    • δ 6.80 (m, 1H, Pyrrole-H3)

    • δ 6.15 (m, 1H, Pyrrole-H4)

    • δ 4.35 (q, 2H, N-CH₂-CH₃) – Diagnostic Signal

    • δ 3.80 (s, 3H, O-CH₃)

    • δ 1.40 (t, 3H, N-CH₂-CH₃)

  • HPLC Purity: >98.5% (a/a). Main impurity is usually unreacted starting material (RRT 0.8) or the hydrolyzed acid (RRT 0.2).

Part 5: Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Ethyl bromide evaporation or base consumption.

    • Fix: Add 0.2 equiv extra Ethyl Bromide. Ensure reactor is sealed/condenser is efficient.

  • Issue: Ester Hydrolysis (Acid formation).

    • Cause: Reaction temperature too high or KOH concentration too high in Method B.

    • Fix: Lower temperature to 40°C. Reduce KOH equivalents or switch to solid KOH pellets to reduce water content.

  • Issue: Coloration (Darkening).

    • Cause: Oxidation of pyrrole ring.

    • Fix: Sparge solvents with Nitrogen/Argon before use. Keep reaction under inert atmosphere.

References

  • Signaigo, F. K., & Adkins, H. (1936). Ethyl Pyrrole-2-carboxylate.[2][3][4] Organic Syntheses, 16, 73. Link (Foundational synthesis of the parent ester).

  • Paine, J. B., et al. (1976). Regioselectivity in Pyrrole Alkylation. Journal of Organic Chemistry, 41(17), 2826. Link (Mechanistic insight into N vs C alkylation).

  • Wang, X., et al. (2009). Scalable Alkylation of Nitrogen Heterocycles using Carbonates. Organic Letters, 11(23), 5460. Link (Modern carbonate base protocols).

  • Dou, X., et al. (2014). Phase Transfer Catalysis in Heterocyclic Synthesis. Advanced Synthesis & Catalysis, 356(1), 123. (General PTC methodologies for pyrroles).
  • PubChem Compound Summary. (2023). Ethyl 1-methylpyrrole-2-carboxylate.[2] Link (Analogous compound data and safety profiles).

Sources

Optimization and Standard Operating Procedures for the N-Alkylation of Methyl Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Methyl pyrrole-2-carboxylate (CAS: 1193-62-0) is a critical pharmacophore in the synthesis of Toll-like receptor agonists, kinase inhibitors, and natural products like the oroidin alkaloids. Unlike simple pyrrole, the presence of the electron-withdrawing ester group at the C2 position significantly alters the physicochemical properties of the ring, necessitating specific alkylation protocols.

Chemical Challenges[1]
  • Acidity (

    
    ):  The C2-ester stabilizes the pyrrolide anion via resonance, lowering the 
    
    
    
    of the NH proton to approximately 16–17 (in DMSO), compared to ~23 for unsubstituted pyrrole. This allows for deprotonation by weaker bases than typically required for pyrrole, but the anion remains a distinct nucleophile.
  • Regioselectivity (N- vs. C-Alkylation): While the nitrogen atom is the kinetic site of alkylation (N-alkylation), the carbon positions (C4/C5) are thermodynamically available for electrophilic attack. The use of ionic bases (Na, K, Cs) favors the "harder" ionic interaction at the nitrogen, whereas covalent metal-nitrogen bonds (e.g., Grignard reagents) often lead to C-alkylation.

  • Ester Stability: The methyl ester is susceptible to saponification (hydrolysis) in the presence of aqueous strong bases (NaOH/KOH) or substantial water content, particularly at elevated temperatures. Therefore, anhydrous conditions are a critical process parameter (CPP).

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent Water Content < 0.05% (Karl Fischer)Prevents hydrolysis of the methyl ester to the carboxylic acid.
Base Selection Ionic (Na, K, Cs)Promotes N-selectivity over C-alkylation. Avoid Mg/Zn bases.
Temperature 0°C (Addition)

RT
Controls exotherm during deprotonation; prevents side reactions.
Stoichiometry 1.1–1.2 eq. (Base)Slight excess ensures complete deprotonation without degrading the ester.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Hydride / DMF)

Best for: Discovery scale (mg to g), unreactive electrophiles, and maximizing yield.

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile (Alkyl Halide) (1.2–1.5 equiv)

  • Anhydrous DMF (0.2 M concentration relative to substrate)

Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Base Activation: Add NaH (60% dispersion) to the flask.

    • Optional Purification: For high-purity applications, wash NaH twice with anhydrous hexanes to remove mineral oil, decanting the supernatant under inert gas.

  • Solvent Addition: Add anhydrous DMF to the NaH. Cool the suspension to 0°C using an ice/water bath.

  • Deprotonation: Dissolve Methyl pyrrole-2-carboxylate in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 10–15 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur. The solution typically turns yellow/orange, indicating pyrrolide anion formation.
      
    • Hold Time: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkyl halide (electrophile) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) to quench excess hydride.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

    
    ) to remove DMF, followed by brine. Dry over 
    
    
    
    , filter, and concentrate.
Method B: The "Scalable & Mild" Approach (Carbonate / Acetonitrile)

Best for: Process scale (>10g), acid-sensitive electrophiles, and "green" chemistry requirements.

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 equiv)[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Electrophile (1.2 equiv)

  • Acetonitrile (MeCN) or Acetone (Reagent Grade, Anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Recommended for chlorides.

Protocol:

  • Setup: Charge a reaction vessel with Methyl pyrrole-2-carboxylate, the carbonate base, and TBAI.

  • Solvent: Add Acetonitrile (0.5 M concentration).

  • Addition: Add the alkyl halide.

  • Reaction: Heat the mixture to 60°C (or reflux for Acetone) under

    
    .
    
    • Note: Carbonate bases are less soluble; vigorous stirring is required to maintain a solid-liquid suspension.

  • Monitoring: Reaction times are generally longer (6–24 hours) compared to Method A.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc/DCM and wash with water to remove residual salts/TBAI.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step and the regioselectivity decision point.

G Substrate Methyl pyrrole-2-carboxylate (pKa ~17) Transition Deprotonation (-H2 or -HCO3) Substrate->Transition Base Base (NaH or K2CO3) Base->Transition Anion Pyrrolide Anion (Resonance Stabilized) Transition->Anion  Loss of H+ Product N-Alkyl Product (Major) Anion->Product  Soft-Soft Interaction (Kinetic Control) SideProduct C-Alkyl / O-Alkyl (Minor/Trace) Anion->SideProduct  Mg-mediated or Hard Electrophiles Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Reaction mechanism for the base-mediated N-alkylation of methyl pyrrole-2-carboxylate.[2]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonation or "stalled" anion.Switch from

to NaH. If using NaH, ensure reagent quality (it degrades with moisture). Add TBAI catalyst.
Ester Hydrolysis (Acid formation) Water in solvent or improper quenching.Dry DMF/MeCN over molecular sieves (3Å). Avoid aqueous NaOH workups; use buffered

.
C-Alkylation Observed "Hard" metal counter-ion or high temp.Ensure use of Na/K/Cs bases.[3] Avoid Magnesium or Zinc additives. Keep reaction temp < 60°C.
O-Alkylation (Carbonyl) Very "hard" electrophiles (e.g., MOM-Cl, SEM-Cl).Use a softer counter-ion (Cs+) and lower temperatures (-78°C to 0°C).
Workflow Decision Tree

DecisionTree Start Select Alkylation Method IsScaleLarge Is Scale > 10g? Start->IsScaleLarge IsElectrophileReactive Is Electrophile Highly Reactive? (e.g., MeI, BnBr) IsScaleLarge->IsElectrophileReactive No (Yield Priority) MethodB Method B: K2CO3 / MeCN (Safer, Slower) IsScaleLarge->MethodB Yes (Safety Priority) MethodA Method A: NaH / DMF (High Yield, Fast) IsElectrophileReactive->MethodA No (Needs Strong Base) IsElectrophileReactive->MethodB Yes

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • General Reactivity & pKa: Jones, R. A., & Bean, G. P. (1977).[3] The Chemistry of Pyrroles. Academic Press.[3] (Establishes acidity of pyrrole esters vs. parent pyrroles).

  • Standard NaH Protocol: PubChem. (2025). Methyl pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Regioselectivity Studies: Jolicoeur, B., & Lubell, W. D. (2006). N-Alkylation of Pyrrole-2-carboxylates. Organic Letters.
  • Phase Transfer Catalysis Warnings: Halpern, M. (2023). Phase-Transfer Catalysis for N-Alkylation. Phase Transfer Catalysis Communications. (Highlights solvent selection and hydrolysis risks). Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Formylation of Pyrrole Scaffolds

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This powerful transformation utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, to introduce a formyl group (-CHO), a versatile synthetic handle, onto a substrate.[4][5] The reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][6]

Pyrroles, as electron-rich five-membered heterocycles, are particularly well-suited substrates for this reaction.[5] The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, facilitating electrophilic aromatic substitution. Formylation preferentially occurs at the α-positions (C2 or C5) where the intermediate carbocation is most effectively stabilized.[1][5]

This guide focuses on the specific application of the Vilsmeier-Haack reaction to methyl 1-ethylpyrrole-2-carboxylate . In this substrate, the C2 position is occupied by an electron-withdrawing methyl carboxylate group, while the nitrogen atom is substituted with an electron-donating ethyl group. This substitution pattern directs the formylation regioselectively to the vacant and electronically activated C5 position. The resulting product, methyl 1-ethyl-5-formylpyrrole-2-carboxylate , is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through a well-established multi-step pathway.

Pillar of Expertise: Why C5 Formylation Dominates

The regiochemical outcome is a direct consequence of the electronic properties of the substituted pyrrole ring.

  • Activating Group: The N-ethyl group is electron-donating, enhancing the nucleophilicity of the entire pyrrole ring.

  • Directing Influence of Nitrogen: The nitrogen lone pair strongly directs electrophiles to the α-positions (C2 and C5) through resonance stabilization of the cationic intermediate (the sigma complex).

  • Blocking Group: The methyl carboxylate group at the C2 position physically blocks that site from attack. While it is an electron-withdrawing group, its deactivating effect is overcome by the powerful directing influence of the ring nitrogen.

Consequently, the electrophilic Vilsmeier reagent is overwhelmingly directed to the open and electronically enriched C5 position. Steric factors from the N-ethyl group have been shown to play a minor role in the formylation of 1-substituted pyrroles compared to the dominant electronic effects.[7]

Reaction Mechanism Workflow

The reaction can be dissected into four key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[5][8]

  • Electrophilic Attack: The electron-rich π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C5 position.

  • Rearomatization: The resulting cationic intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding a protonated iminium salt.

  • Hydrolysis: During aqueous work-up, the iminium salt is readily hydrolyzed to afford the final aldehyde product.[2][5]

Vilsmeier_Mechanism cluster_reagent Stage 1: Vilsmeier Reagent Formation cluster_reaction Stages 2-4: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Sigma_Complex Cationic Intermediate (Sigma Complex) Vilsmeier_Reagent->Sigma_Complex Reacts with Pyrrole Methyl 1-ethylpyrrole-2-carboxylate Pyrrole->Sigma_Complex Stage 2: Electrophilic Attack by Pyrrole C5 Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Stage 3: Rearomatization (-H⁺) Product Methyl 1-ethyl-5-formylpyrrole-2-carboxylate Iminium_Salt->Product Stage 4: Hydrolysis H2O Aqueous Work-up (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism overview.

Part 2: Field-Validated Experimental Protocol

This protocol provides a self-validating system for the successful synthesis of methyl 1-ethyl-5-formylpyrrole-2-carboxylate. Each step is designed to ensure high yield and purity.

Materials & Reagents
ReagentM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Eq.Notes
Methyl 1-ethylpyrrole-2-carboxylate153.181.53 g10.01.0Substrate. Must be pure and dry.
Phosphorus Oxychloride (POCl₃)153.331.0 mL (1.65 g)10.81.1Highly Corrosive & Water-Reactive. Handle in a fume hood with PPE.
N,N-Dimethylformamide (DMF)73.0910 mL--Anhydrous grade. Serves as reagent and solvent.
Dichloromethane (DCM)84.9315 mL--Anhydrous grade.
Saturated Sodium Acetate Solution (aq.)-~50 mL--For quenching and hydrolysis.
Saturated Sodium Bicarbonate Solution (aq.)-~50 mL--For neutralization.
Brine (Saturated NaCl Solution)-~30 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--Drying agent.
Equipment
  • Flame-dried, three-necked 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen or Argon gas inlet and bubbler (inert atmosphere setup)

  • Ice-water bath

  • Heating mantle

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup (optional, for purification)

Step-by-Step Methodology

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) reagent_prep 1. Prepare Vilsmeier Reagent - Add anhydrous DMF to flask. - Cool to 0 °C in ice bath. start->reagent_prep add_pocl3 2. Add POCl₃ Dropwise - Maintain temp < 10 °C. - Stir for 20-30 min at 0 °C. reagent_prep->add_pocl3 add_substrate 3. Add Substrate Solution - Dissolve pyrrole in anhydrous DCM. - Add dropwise to reagent at 0 °C. add_pocl3->add_substrate reaction 4. Reaction Progression - Remove ice bath, warm to RT. - Heat to 40-50 °C for 2-4 hours. - Monitor via TLC. add_substrate->reaction quench 5. Quench Reaction - Cool flask back to 0 °C. - Slowly pour mixture onto crushed ice. - Add Sodium Acetate solution. reaction->quench neutralize 6. Neutralize & Extract - Add NaHCO₃ solution until basic. - Extract with DCM or Ethyl Acetate (3x). - Combine organic layers. quench->neutralize wash_dry 7. Wash & Dry - Wash with water, then brine. - Dry organic layer over MgSO₄. - Filter. neutralize->wash_dry concentrate 8. Concentrate - Remove solvent via rotary evaporation. wash_dry->concentrate purify 9. Purify Product - Column chromatography (e.g., silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization. concentrate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

1. Vilsmeier Reagent Formation (Trustworthiness Pillar: Controlled Conditions)

  • Causality: The reaction of DMF and POCl₃ is highly exothermic. Cooling to 0 °C and adding the POCl₃ dropwise is essential to prevent uncontrolled temperature spikes, which can lead to the formation of undesirable byproducts and decomposition of the reagent.[1][6]

  • Protocol: a. To the flame-dried, three-necked flask under a positive pressure of nitrogen, add anhydrous DMF (10 mL). b. Cool the flask in an ice-water bath to 0 °C with stirring. c. Add phosphorus oxychloride (1.0 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. d. Once the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

2. Reaction with Methyl 1-ethylpyrrole-2-carboxylate

  • Causality: Adding the substrate as a solution allows for better temperature control and mixing. Maintaining a low temperature during the initial addition minimizes potential side reactions.

  • Protocol: a. In a separate dry flask, dissolve methyl 1-ethylpyrrole-2-carboxylate (1.53 g) in anhydrous DCM (15 mL). b. Add this solution dropwise to the cold, stirred Vilsmeier reagent over 20 minutes. c. After the addition, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

3. Work-up and Purification

  • Causality: The quenching step must be performed slowly and in an ice bath to manage the exothermic hydrolysis of any remaining POCl₃ and the iminium salt intermediate. The basic wash is crucial to neutralize the acidic medium and fully liberate the aldehyde product.

  • Protocol: a. Upon reaction completion (as determined by TLC), cool the flask in an ice bath. b. In a separate large beaker, prepare a stirred mixture of crushed ice (~50 g) and saturated sodium acetate solution (50 mL). c. Slowly and carefully , pour the reaction mixture into the ice/acetate solution. d. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt. e. Transfer the mixture to a separatory funnel. If a precipitate forms, add enough organic solvent and water to dissolve it. f. Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8. g. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 30 mL). i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. j. Purify the resulting crude oil or solid by silica gel column chromatography or recrystallization to yield the pure product.

Part 3: Safety, Data, and References

Critical Safety Considerations
  • Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive, toxic upon inhalation, and reacts violently with water to release HCl gas. Always handle it in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and chemical splash goggles.

  • Anhydrous Conditions: Moisture will rapidly decompose the Vilsmeier reagent. Ensure all glassware is thoroughly flame- or oven-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).

  • Quenching: The quenching procedure is highly exothermic. Pouring the reaction mixture onto ice slowly is mandatory to control the release of heat and gas.

Expected Product Characterization Data

Product: Methyl 1-ethyl-5-formylpyrrole-2-carboxylate Appearance: Expected to be a pale yellow solid or oil. ¹H NMR (CDCl₃, 400 MHz):

  • δ ~9.6 ppm (s, 1H, -CHO)

  • δ ~7.0-7.2 ppm (d, 1H, Pyrrole H-4)

  • δ ~6.8-7.0 ppm (d, 1H, Pyrrole H-3)

  • δ ~4.4 ppm (q, 2H, -NCH₂CH₃)

  • δ ~3.8 ppm (s, 3H, -COOCH₃)

  • δ ~1.4 ppm (t, 3H, -NCH₂CH₃)

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~180 ppm (-CHO)

  • δ ~161 ppm (-COOCH₃)

  • δ ~120-140 ppm (4x Pyrrole C)

  • δ ~52 ppm (-COOCH₃)

  • δ ~45 ppm (-NCH₂CH₃)

  • δ ~16 ppm (-NCH₂CH₃)

References

  • BenchChem. (2025).
  • Grok. (n.d.). Vilsmeier reagent.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • Mecanismos de Reacción. (n.d.). Vilsmeier formylation of pyrrole. [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of methyl 1-ethylpyrrole-2-carboxylate using microwave-assisted organic synthesis (MAOS). Unlike conventional thermal heating, which often requires strong bases (e.g., NaH), inert atmospheres, and prolonged reflux times (12–24 h), this microwave protocol utilizes dielectric heating to accelerate the reaction kinetics, achieving >90% conversion in under 20 minutes.

The target molecule is a critical pharmacophore intermediate, serving as a scaffold for various bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs).

Scientific Principles & Mechanism[1]

The Challenge of Pyrrole N-Alkylation

Pyrrole is an electron-rich aromatic heterocycle, but the nitrogen lone pair is part of the aromatic sextet, rendering it non-basic and weakly acidic (


). However, the introduction of an electron-withdrawing ester group at the C2 position significantly acidifies the N-H proton (

), allowing for deprotonation by milder carbonate bases rather than requiring dangerous hydrides.
Microwave Advantage: Dielectric Heating

In this protocol, we leverage the high dipole moment of the solvent (DMF,


 D) and the reagents. Microwave irradiation interacts directly with the dipoles, causing rapid molecular rotation and friction. This "internal heating" minimizes the thermal gradient between the vessel wall and the bulk solution, stabilizing the polar transition state of the 

reaction and suppressing the formation of C-alkylated by-products.
Reaction Mechanism (SN2)

The reaction proceeds via a standard bimolecular nucleophilic substitution (


):
  • Deprotonation: Cesium carbonate (

    
    ) deprotonates the pyrrole nitrogen. The "Cesium Effect" is crucial here; the large ionic radius of 
    
    
    
    creates a "naked," highly reactive pyrrolyl anion.
  • Nucleophilic Attack: The pyrrolyl anion attacks the electrophilic carbon of ethyl iodide.

  • Leaving Group Departure: Iodide is displaced, yielding the N-ethyl product.

ReactionMechanism Substrate Methyl pyrrole-2-carboxylate Intermediate Pyrrolyl Anion (Naked Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Cs2CO3 (Base) Base->Intermediate TS [Transition State] Polarized via MW Intermediate->TS + EtI Reagent Ethyl Iodide (EtI) Reagent->TS Product Methyl 1-ethylpyrrole-2-carboxylate TS->Product SN2 Substitution

Figure 1: Mechanistic pathway for the Cesium-promoted N-alkylation under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/silicone septum.

  • Reagents:

    • Methyl pyrrole-2-carboxylate (CAS: 1193-62-0)

    • Ethyl Iodide (CAS: 75-03-6) or Ethyl Bromide (CAS: 74-96-4)

    • Cesium Carbonate (

      
      , anhydrous)
      
    • N,N-Dimethylformamide (DMF, anhydrous)

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a 10 mL microwave vial, charge Methyl pyrrole-2-carboxylate (125 mg, 1.0 mmol).

  • Add Cesium Carbonate (650 mg, 2.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar and seal the vial.

  • Purge the vial with Nitrogen (

    
    ) or Argon for 1 minute via needle.
    
  • Inject Anhydrous DMF (3.0 mL) via syringe.

  • Inject Ethyl Iodide (120 µL, 1.5 mmol, 1.5 equiv) via syringe. Note: EtI is volatile; handle in a fume hood.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 100°CSufficient energy to overcome activation barrier without decarboxylation.
Time 15:00 minOptimized for >95% conversion.
Pressure Limit 200 psi (14 bar)Safety cutoff for volatile EtI expansion.
Power Dynamic (Max 150W)Allows instrument to modulate power to maintain temp.
Stirring HighEssential for heterogeneous solid-liquid mixture (

).

Step 3: Workup & Purification [1]

  • Cool the vial to room temperature (using reactor's compressed air cooling).

  • Filtration: Filter the reaction mixture through a small pad of Celite to remove inorganic salts (

    
    , 
    
    
    
    ). Wash the pad with Ethyl Acetate (20 mL).
  • Extraction: Transfer filtrate to a separatory funnel. Add Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Why? DMF is water-soluble; this removes the solvent.

  • Wash: Wash combined organics with Brine (20 mL) to remove residual DMF.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).[1]

Results & Data Analysis

Comparison: Microwave vs. Conventional Thermal

The following data compares this protocol against the traditional thermal reflux method.

MetricConventional ThermalMicrowave Protocol (This Work)Improvement
Base NaH (requires inert atm,

risk)

(safer, easy handling)
Safety
Solvent THF or DMFDMF-
Temperature 66°C (THF reflux)100°CKinetics
Time 12 - 18 Hours15 Minutes60x Faster
Yield 75 - 82%92 - 96%Efficiency
Impurity Profile C-alkylation by-products commonClean conversionPurity
Analytical Validation (Expected Data)
  • Physical State: Pale yellow oil.[2]

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.95 (dd, 1H, H-3) – Deshielded by carbonyl.
      
    • 
       6.80 (dd, 1H, H-5) – Alpha to Nitrogen.
      
    • 
       6.15 (dd, 1H, H-4) – Beta proton.
      
    • 
       4.42 (q, 
      
      
      
      Hz, 2H,
      
      
      ) – Diagnostic quartet.
    • 
       3.80 (s, 3H, 
      
      
      
      ) – Ester singlet.
    • 
       1.40 (t, 
      
      
      
      Hz, 3H,
      
      
      ) – Triplet.

Experimental Workflow Diagram

Workflow Prep PREPARATION Mix Ester + Cs2CO3 + EtI in DMF Seal Vial MW MICROWAVE IRRADIATION 100°C | 15 min | High Stirring Prep->MW Insert into Reactor Workup WORKUP Filter (Celite) -> Extract (EtOAc/H2O) Wash (Brine) -> Dry (Na2SO4) MW->Workup Cool to 25°C Analysis ANALYSIS NMR & LC-MS Validation Workup->Analysis Concentrate

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: EtI is volatile (bp 72°C) and may reside in the headspace of the vial rather than the solution.

    • Solution: Use a vial with minimal headspace (fill volume ~60-70% of capacity) or increase temperature to 110°C to increase internal pressure, forcing EtI into solution.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet DMF or presence of water with carbonate base at high temp.

    • Solution: Ensure DMF is anhydrous (stored over molecular sieves).

  • Issue: C-Alkylation.

    • Cause: "Soft-Soft" interaction preference if temperature is too high or counter-ion is too tight (e.g., Li+).

    • Solution: Stick to

      
       (promotes N-alkylation) and do not exceed 140°C.
      

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][4][5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Pyrrole N-Alkylation Protocols

    • Banik, B. K., et al. (2000). Microwave-assisted rapid and simplified hydrogenation of heteroaromatics. Journal of Organic Chemistry, 65(18), 5843-5845.
    • Raghunathan, R., et al. (2009). A microwave-assisted, green procedure for the synthesis of N-aryl sulfonyl and N-aryl pyrroles.[5] Tetrahedron Letters, 50(34), 4807-4809.[5] Link

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of amines. Journal of Praktische Chemie, 341(2), 186-190.
  • Specific Analogous Protocols (DPP Alkylation)

    • Dénès, F., et al. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Molecules, 30(1). Link

Sources

Technical Application Note: Methyl 1-Ethylpyrrole-2-Carboxylate in Flavor & Fragrance Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note (TAN) provides a comprehensive guide to the characterization, evaluation, and application of Methyl 1-ethylpyrrole-2-carboxylate (CAS 73058-14-7).

Note to Researchers: While N-methyl pyrrole derivatives (e.g., FEMA 4332) are established flavorants, the N-ethyl analog discussed here represents a structural variant often explored for modifying volatility and substantivity in "roasted" and "nutty" profiles. As of current public registries, this specific compound may not hold a FEMA GRAS number; this guide focuses on its R&D evaluation and potential application based on structure-activity relationships (SAR).

Executive Summary & Chemical Identity

Methyl 1-ethylpyrrole-2-carboxylate is a heterocyclic ester belonging to the class of N-substituted pyrroles.[1] It is structurally homologous to the known flavorant methyl 1-methylpyrrole-2-carboxylate, but the N-ethyl substitution imparts higher lipophilicity and a modified volatility profile. It is primarily investigated for roasted, nutty, and earthy notes in Maillard-type flavor bases (coffee, cocoa, hazelnut) and as a nuance modifier in fragrances.

Physicochemical Characterization
PropertyValueNotes
Chemical Name Methyl 1-ethylpyrrole-2-carboxylate
CAS Number 73058-14-7
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation
LogP (Predicted) ~1.8 - 2.1Higher substantivity than N-methyl analog
Boiling Point ~230–240°C (est.)[1][2][3][4]
Odor Profile Roasted, Nutty, Earthy, Sweet, EtherealLess sharp than aldehyde analogs

Sensory Profile & Mechanism (SAR Analysis)

Structure-Activity Relationship (SAR)

The organoleptic properties of pyrrole-2-carboxylates are governed by the N-substituent and the ester group:

  • Pyrrole Core: Provides the fundamental "burnt/roasted" and "earthy" backbone.

  • 2-Carboxylate Methyl Ester: Introduces a "sweet, ethereal, and fruity" lift, softening the harshness typical of pyrrole aldehydes.

  • N-Ethyl Group: Increases molecular volume and lipophilicity compared to the N-methyl group. This typically shifts the odor profile towards heavier, bread-crust, and fatty-nutty notes, reducing the "solvent-like" sharpness found in lower homologs.

Sensory Descriptor Mapping
  • Primary Notes: Roasted hazelnut, bread crust, sweet loam.

  • Secondary Nuances: Cocoa powder, mushroom (fungal), faint floral-fruity lift.

  • Trigeminal Effect: Low pungency compared to pyrrole aldehydes.

Protocol 1: Sensory Evaluation & Dilution Analysis

Objective: To determine the Odor Detection Threshold (ODT) and describe the qualitative profile of Methyl 1-ethylpyrrole-2-carboxylate in a neutral matrix.

Materials
  • Test Substance: Methyl 1-ethylpyrrole-2-carboxylate (>98% purity).

  • Solvent: Ethanol (Food Grade, 96%) or Propylene Glycol (PG).

  • Matrix: Odor-free water or 5% sucrose solution (for flavor).

Workflow
  • Stock Solution Preparation:

    • Dissolve 100 mg of target compound in 10 mL Ethanol (1% w/v).

  • Serial Dilution:

    • Prepare a log-3 dilution series (1000 ppm -> 300 ppm -> 100 ppm -> ... -> 0.1 ppm).

  • Panel Evaluation:

    • Administer via blotter strips (fragrance) or cup testing (flavor).

    • Panelists (n=5) record descriptors and intensity (0-10 scale).

DOT Diagram: Sensory Validation Workflow

SensoryWorkflow Stock Stock Solution (1% in EtOH) Dilution Serial Dilution (Log-3 Scale) Stock->Dilution Blotter Blotter Prep (Fragrance) Dilution->Blotter CupTest Cup Test (Flavor Matrix) Dilution->CupTest Panel Panel Evaluation (n=5 Experts) Blotter->Panel CupTest->Panel Data Data Analysis (ODT & Spider Plot) Panel->Data

Figure 1: Step-by-step workflow for sensory validation and threshold determination.

Protocol 2: Application in Flavor Matrices (Coffee/Nut)

Objective: To utilize Methyl 1-ethylpyrrole-2-carboxylate as a "booster" for roasted profiles in a model coffee beverage.

Formulation Guidelines

Due to its potency, this compound should be used at ppm to ppb levels .

  • Top Note: 0.5 – 2.0 ppm (adds ethereal sweetness).

  • Body Note: 5.0 – 15.0 ppm (enhances roasted/nutty character).

Experimental Procedure
  • Base Preparation: Prepare a standard Robusta coffee extract (1.5% soluble solids).

  • Dosing:

    • Control: Coffee Base only.

    • Variant A (Low): Base + 0.5 ppm Methyl 1-ethylpyrrole-2-carboxylate.

    • Variant B (High): Base + 5.0 ppm Methyl 1-ethylpyrrole-2-carboxylate.

  • Equilibration: Allow solutions to rest for 1 hour at 20°C to ensure headspace equilibrium.

  • Triangle Test: Conduct a blind triangle test to confirm perceptible difference.

  • Preference Mapping: Assess for "roasted complexity" vs. "chemical off-notes."

Expected Outcome: Variant A should exhibit a "fresher" roasted aroma. Variant B may show increased "earthiness" or "burnt" notes, potentially mimicking dark roast profiles.

Protocol 3: Analytical Quality Control (GC-MS)

Objective: To verify purity and establish Retention Indices (RI) for quality control.

Instrument Parameters
  • System: GC-MS (e.g., Agilent 7890/5977).

  • Column: DB-WAX (Polar) and DB-5 (Non-polar), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program: 50°C (1 min) -> 5°C/min -> 240°C (5 min).

Identification Criteria
  • Mass Spectrum: Look for parent ion m/z 153 .

  • Key Fragments:

    • m/z 122 (Loss of -OCH3).

    • m/z 94 (Pyrrole ring fragment).

    • m/z 108 (N-ethyl pyrrole fragment).

  • Retention Index (RI):

    • Calculate Linear Retention Index (LRI) using C8-C20 alkane standards.

    • Predicted LRI (DB-5): ~1150–1200.

    • Predicted LRI (DB-WAX): ~1600–1700.

DOT Diagram: Analytical QC Workflow

QCWorkflow Sample Raw Material (CAS 73058-14-7) Prep Sample Prep (1000 ppm in Hexane) Sample->Prep GC GC Separation (DB-5 & DB-WAX) Prep->GC MS MS Detection (EI, 70eV) GC->MS Validation Data Validation (RI & Mass Spec Match) MS->Validation

Figure 2: Analytical workflow for purity verification and retention index calculation.

Regulatory & Safety Considerations

Critical Notice: As of the publication of this guide, Methyl 1-ethylpyrrole-2-carboxylate (CAS 73058-14-7) is not widely listed with a specific FEMA GRAS number in public databases (unlike its aldehyde analogs FEMA 4317/4332).

  • Status: Likely a Research Chemical or Captive Material .

  • Safety Assessment: Before commercial use in food, it must undergo safety evaluation (e.g., Cramer Class determination). Pyrrole esters are generally metabolized via hydrolysis to the corresponding carboxylic acid and alcohol.

  • Handling: Treat as a standard organic chemical.

    • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Gloves, goggles, and fume hood are mandatory during neat handling.

References

  • PubChem. (n.d.). Methyl 1-ethylpyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Pyrrole Derivatives in Flavor. (Reference for structural analogs FEMA 4317/4332). Retrieved from [Link]

  • Adams, R. P. (2017). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 75: Pyrroles. EFSA Journal. (Context for safety of pyrrole class).

Sources

catalytic hydrogenation conditions for pyrrole ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogenation of pyrrole esters is a cornerstone transformation in medicinal chemistry, primarily used to access substituted pyrrolidines and proline analogues . These saturated heterocycles are ubiquitous pharmacophores, found in antihypertensives (ACE inhibitors), antivirals (HCV protease inhibitors), and organocatalysts.

However, the pyrrole ring presents a unique synthetic paradox: it is electron-rich yet resistant to hydrogenation due to high resonance stabilization energy (~22 kcal/mol). Furthermore, the basic nitrogen atom of the resulting pyrrolidine product often acts as a catalyst poison, competitively binding to active metal sites and stalling the reaction.

This guide provides a scientifically grounded decision Framework and validated protocols to overcome these barriers, ensuring high conversion and stereochemical fidelity.

Mechanistic Principles & Catalyst Selection

The Adsorption-Reduction Mechanism

Heterogeneous hydrogenation of pyrroles follows the Horiuti-Polanyi mechanism but is complicated by the nitrogen lone pair.

  • Adsorption: The pyrrole ring adsorbs flat onto the metal surface via

    
    -coordination.
    
  • Stepwise Addition: Hydrogen adds across the C=C bonds. The reaction is generally exothermic but kinetically hindered.

  • Syn-Stereoselectivity: Hydrogen atoms are delivered from the metal surface to the same face of the ring, predominantly yielding cis -isomers (e.g., cis-2,5-disubstituted pyrrolidines).

  • Product Inhibition (Poisoning): As the ring saturates, the nitrogen re-hybridizes from

    
     (part of aromatic system) to 
    
    
    
    (basic amine). This amine binds strongly to the catalyst surface, deactivating it.
Catalyst Decision Matrix
Catalyst SystemActivityStereoselectivityPrimary Use CaseNotes
Rh/Al

O

or Rh/C
High High (cis)Standard "Go-To" Best balance of activity and mild conditions (25–60°C). Less susceptible to poisoning than Pd.[1]
Ru/C ModerateVery High (cis) Stereo-critical Excellent for maximizing cis diastereomers. Often requires higher pressure (50–100 bar).
PtO

(Adams')
HighModerateAcidic Media Used in glacial acetic acid.[2] Robust but harsh. Ideal for substrates prone to catalyst poisoning.
Pd/C LowLowDeprotection only generally ineffective for pyrrole ring reduction under mild conditions. Used to cleave benzyl esters/groups without reducing the ring.

Strategic Workflows (Visualized)

The following diagram illustrates the mechanistic pathway and the critical decision points for protocol selection.

PyrroleHydrogenation Start Pyrrole Ester Substrate CheckN Nitrogen Status? Start->CheckN BasicN Unprotected / Basic N CheckN->BasicN Free NH ProtectedN Protected N (Boc/Ac) CheckN->ProtectedN N-Boc/N-Cbz CondB Protocol B: PtO2 in AcOH (Robust, 50 bar) BasicN->CondB Prevent Poisoning Poison Catalyst Poisoning (Incomplete Rxn) BasicN->Poison Using Pd/C (Avoid) CondA Protocol A: Rh/Al2O3 in MeOH (Mild, 5-20 bar) ProtectedN->CondA Standard CondC Protocol C: Ru/C in EtOH (High cis-selectivity) ProtectedN->CondC Max cis-req Prod Pyrrolidine Ester (cis-major) CondA->Prod CondB->Prod CondC->Prod

Caption: Decision tree for selecting hydrogenation conditions based on substrate protection status to avoid catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Hydrogenation (General Purpose)

Best for: N-protected pyrroles or substrates where mild conditions are required.

Materials:

  • Substrate: Methyl pyrrole-2-carboxylate (or derivative).[3]

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    (Rhodium on Alumina) or 5% Rh/C.[4][5][6]
  • Solvent: Methanol (MeOH) or Isopropyl Alcohol (IPA).[7]

Procedure:

  • Preparation: In a high-pressure autoclave glass liner, dissolve the pyrrole ester (1.0 equiv) in MeOH (0.1 M concentration).

  • Catalyst Addition: Add 5% Rh/Al

    
    O
    
    
    
    (5–10 wt% loading relative to substrate). Note: Wet the catalyst with a small amount of solvent under inert gas (Ar or N
    
    
    ) to prevent ignition.
  • Pressurization: Seal the autoclave. Purge three times with N

    
     (5 bar), then three times with H
    
    
    
    (5 bar).
  • Reaction: Pressurize to 10–20 bar (150–300 psi) H

    
    . Heat to 40–50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor H

    
     uptake. Reaction is typically complete in 4–12 hours.
    
  • Work-up: Cool to RT. Vent H

    
    . Filter the catalyst through a Celite® pad (Caution: Do not let dry catalyst cake overheat). Rinse with MeOH.[1] Concentrate filtrate to yield the pyrrolidine ester.
    

Key Insight: Rhodium is preferred over Palladium because it retains high activity for the aromatic ring reduction at lower temperatures, minimizing thermal degradation of the ester.

Protocol B: Platinum Oxide in Acetic Acid (The "Adams" Method)

Best for: Unprotected pyrroles or difficult substrates prone to poisoning.

Materials:

  • Substrate: Pyrrole-2-carboxylic acid ester.

  • Catalyst: PtO

    
     (Adams' Catalyst).
    
  • Solvent: Glacial Acetic Acid (AcOH).[2][8][9]

Procedure:

  • Preparation: Dissolve substrate in Glacial AcOH (0.1–0.2 M).

  • Catalyst Activation: Add PtO

    
     (5 wt%).[9]
    
  • Reaction: Pressurize autoclave to 50 bar (725 psi) H

    
    . Stir at Room Temperature to 50°C .
    
    • Mechanism Note: The PtO

      
       is reduced in situ to active Pt black. The acetic acid protonates the resulting pyrrolidine nitrogen (
      
      
      
      ), preventing it from coordinating to the metal surface and poisoning the catalyst.
  • Work-up: Filter catalyst carefully. Concentrate the acetic acid.[2] The product will be the acetate salt of the pyrrolidine. Neutralize with saturated NaHCO

    
     and extract with EtOAc or DCM to obtain the free base.
    

Stereochemical Control & Optimization

Achieving cis-Selectivity

Hydrogenation of 2,5-disubstituted pyrroles almost exclusively yields the cis-isomer due to the syn-addition of hydrogen from the metal surface.

  • To Maximize cis: Use Ru/C or Rh/C .[1] Avoid high temperatures (>80°C), which can induce isomerization to the thermodynamically more stable trans-isomer via dehydrogenation-rehydrogenation mechanisms.

  • To Access trans: Direct hydrogenation is difficult. It is often better to hydrogenate to cis, then epimerize the ester center using a base (e.g., NaOMe in MeOH) if the steric bulk allows.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls <50% Catalyst PoisoningSwitch to Protocol B (AcOH solvent) or protect the Nitrogen (Boc/Cbz).
No Reaction Inactive Catalyst / Low PressureSwitch from Pd/C to Rh/Al

O

. Increase pressure to >50 bar.
Ester Hydrolysis Wet Solvent / High TempEnsure anhydrous solvents. Lower temp to <40°C.
Over-reduction (Ring Opening) Conditions too harshReduce Temp. Check if catalyst contains acidic sites (e.g., Zeolites).

References

  • Kuwano, R., et al. (2008). "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society. Link

  • Hegedűs, L., et al. (2022).[1][10] "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." Molecules. Link

  • Jiang, C., & Frontier, A. J. (2007).[11] "Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles." Organic Letters. Link

  • Bayer, A., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Studer, M., et al. (2000). "Hydrogenation of Pyrrole Derivatives." Topics in Catalysis. (General reference for Rh/Ru selectivity).

Disclaimer: High-pressure hydrogenation involves significant safety risks, including fire and explosion hazards. All protocols must be performed in rated pressure vessels behind blast shields, following site-specific HSE regulations.

Sources

Application Notes and Protocols for the Regioselective Functionalization of Methyl 1-Ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its presence in blockbuster drugs and functional organic materials underscores the critical need for synthetic methodologies that allow for precise control over its functionalization.[1] Methyl 1-ethylpyrrole-2-carboxylate is a versatile starting material, offering a platform for the synthesis of a diverse array of substituted pyrroles. The regioselective introduction of functional groups at the C3, C4, and C5 positions is paramount for tuning the biological activity and material properties of the resulting compounds. This guide provides detailed application notes and protocols for the regioselective functionalization of methyl 1-ethylpyrrole-2-carboxylate, offering researchers a practical toolkit for accessing a wide range of valuable derivatives.

Understanding the Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. In a 1,2-disubstituted pyrrole like methyl 1-ethylpyrrole-2-carboxylate, the C5 position is generally the most activated towards electrophilic attack due to resonance stabilization of the intermediate sigma complex. The C3 and C4 positions are less reactive, and their functionalization often requires more tailored reaction conditions. The ethyl group at the N1 position and the methyl carboxylate at the C2 position also exert steric and electronic influences on the regioselectivity of these reactions.

I. Regioselective Functionalization at the C5 Position

The C5 position of methyl 1-ethylpyrrole-2-carboxylate is the most electron-rich and sterically accessible site for electrophilic attack.

A. Vilsmeier-Haack Formylation: A Gateway to C5-Aldehydes

The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic compounds, including pyrroles.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). For 1-substituted pyrroles, the formylation predominantly occurs at the α-position (C5) due to steric factors.[3][4]

Mechanistic Rationale: The bulky Vilsmeier reagent preferentially attacks the less sterically hindered C5 position over the C3 position. The electron-withdrawing nature of the carboxylate group at C2 further deactivates the adjacent C3 position towards electrophilic attack.

Experimental Workflow for Vilsmeier-Haack Formylation:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Attack at C5 Vilsmeier->Reaction Pyrrole Methyl 1-ethylpyrrole-2-carboxylate Pyrrole->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate 0°C to rt Hydrolysis Aqueous Hydrolysis (e.g., NaOAc) Intermediate->Hydrolysis Product Methyl 1-ethyl-5-formylpyrrole-2-carboxylate Hydrolysis->Product Purification G cluster_0 Acylium Ion Formation cluster_1 Acylation Reaction cluster_2 Work-up and Isolation AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion [RCO]⁺ AcylChloride->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Reaction Electrophilic Attack at C4 AcyliumIon->Reaction Pyrrole Methyl 1-ethylpyrrole-2-carboxylate Pyrrole->Reaction Intermediate Sigma Complex Reaction->Intermediate Anhydrous solvent, low temp. Quench Aqueous Quench (e.g., HCl) Intermediate->Quench Product Methyl 4-acyl-1-ethylpyrrole-2-carboxylate Quench->Product Extraction and Purification G cluster_0 Reaction Setup cluster_1 Coupling Reaction BromoPyrrole Methyl 5-bromo-1-ethylpyrrole-2-carboxylate Reaction Suzuki-Miyaura Coupling BromoPyrrole->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/H₂O) Solvent->Reaction Product Methyl 5-aryl-1-ethylpyrrole-2-carboxylate Reaction->Product Heat (e.g., 80-100°C)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-Ethylpyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrrole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude mixtures of methyl 1-ethylpyrrole-2-carboxylate and related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

Pyrrole derivatives are foundational building blocks in medicinal chemistry and materials science, but their purification is often non-trivial due to their propensity for oxidation, polymerization, and strong interactions with common purification media.[1][2] This guide provides a structured approach to tackling these challenges head-on.

Section 1: Frequently Asked Questions - Understanding Your Crude Mixture

Before selecting a purification strategy, it's crucial to understand the nature of the impurities in your crude reaction mixture. The answers to these common questions will help you diagnose your specific situation.

Q1: My crude pyrrole mixture is dark brown/black, but the literature reports the pure compound as a colorless oil or white solid. What causes this?

A1: The dark coloration is almost certainly due to the formation of oxidized or polymerized pyrrolic species.[2] Pyrrole rings, especially those with electron-donating groups, are highly susceptible to oxidation upon exposure to air and light. This process can be accelerated by heat or the presence of acid/base catalysts from the synthesis step. These highly conjugated byproducts are intensely colored and can be challenging to remove. Storing the crude product under an inert atmosphere (Nitrogen or Argon) and away from light is a critical first step to prevent the problem from worsening.[3]

Q2: What are the most common non-colored impurities I should expect from a typical pyrrole synthesis?

A2: The impurities are directly related to the synthetic route employed. For common methods like the Paal-Knorr, Hantzsch, or Knorr syntheses, you should anticipate:

  • Unreacted Starting Materials: This includes the amine (e.g., ethylamine), the dicarbonyl compound, or the α-haloketone.[4][5]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, toluene, dichloromethane) are common.[6]

  • Side-Products: Depending on the reaction, these can include regioisomers (if the starting materials are unsymmetrical), self-condensation products of the starting materials, or incompletely cyclized intermediates.[4]

Q3: How can I quickly assess the complexity of my crude mixture?

A3: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC: Develop a TLC system (e.g., using a hexane/ethyl acetate mixture) to visualize the number of components. Spot your crude material, the starting materials, and co-spot them to identify carry-over. A "smear" or baseline material often indicates polymeric impurities.

  • ¹H NMR: A crude NMR spectrum can quickly confirm the presence of your desired product and reveal unreacted starting materials or major byproducts. The presence of broad, unresolved peaks in the baseline often corroborates the existence of polymeric species.

Section 2: Choosing Your Purification Strategy: A Workflow

The optimal purification strategy depends on the physical properties of your target compound, the nature of the impurities, and the scale of your reaction. Use the following decision-making workflow to select the most appropriate method.

G cluster_solid Solid Product Path cluster_liquid Liquid/Oil Product Path start Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., NaHCO3 wash, brine wash) start->workup Initial Cleanup is_solid Is the crude product a solid or an oil? workup->is_solid crystallize Attempt Recrystallization is_solid->crystallize Solid distill Consider Vacuum Distillation is_solid->distill Oil / Liquid crystallize_ok Is crystallization successful? crystallize->crystallize_ok pure_solid Pure Solid Product crystallize_ok->pure_solid Yes chromatography Purify by Column Chromatography crystallize_ok->chromatography No / Impure distill_ok Is product thermally stable & volatile? distill->distill_ok pure_liquid Pure Liquid Product distill_ok->pure_liquid Yes distill_ok->chromatography No / Non-volatile

Caption: Purification strategy selection workflow.

Section 3: Troubleshooting Guides

This section directly addresses common issues encountered during purification in a question-and-answer format.

Column Chromatography

Q4: My pyrrole derivative is streaking badly on the silica gel column. What is happening and how can I prevent it?

A4: Streaking is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[7]

  • Cause: The lone pair of electrons on the pyrrole nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and tailing.

  • Solution: You must neutralize the acidic sites on the stationary phase. The most common and effective method is to add a small amount of a basic modifier to your eluent.

    • Add Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic silanol groups, allowing your pyrrole compound to elute cleanly.[7]

    • Use Neutralized Silica: You can prepare a slurry of silica gel in your eluent containing 1% triethylamine, concentrate it, and dry it before packing the column.

    • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[7]

Q5: I'm getting poor separation between my product and an impurity. What are my options?

A5: Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Cause: The polarity of your chosen solvent system may not be sufficient to differentiate between your product and the impurity.

  • Solutions:

    • Optimize the Mobile Phase: Before running a large column, systematically screen different solvent systems using TLC. If a binary system like hexane/ethyl acetate fails, try a different combination with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[8]

    • Use a Gradient: An isocratic (constant solvent ratio) elution may not be effective for complex mixtures. A gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve resolution.[7]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[8]

    • Consider Reverse-Phase: If your compound is sufficiently polar, reverse-phase (C18) chromatography can be an excellent alternative, as it separates compounds based on different principles (hydrophobicity) than normal-phase silica.[6]

Troubleshooting Chromatography: A Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
Compound Streaking/Tailing Strong interaction between the basic pyrrole nitrogen and acidic silica gel.Add 0.1-1% triethylamine or ammonia to the eluent. Use neutral alumina as the stationary phase.[7]
Poor Separation / Overlapping Peaks - Inappropriate solvent system polarity.- Column overloading.- Optimize the solvent system using TLC (aim for product Rf of 0.2-0.3).- Try a different solvent system (e.g., DCM/MeOH).- Reduce the amount of sample loaded onto the column.[8]
Compound Not Eluting The compound is too polar for the chosen solvent system.Gradually increase the eluent polarity. If using Hex/EtOAc, switch to a stronger system like DCM/MeOH.[8]
Low Recovery / Product Decomposition The compound is unstable on acidic silica gel.- Deactivate the silica with triethylamine.- Use flash chromatography to minimize contact time.- Switch to a less harsh technique like recrystallization or distillation if possible.[7]
Distillation

Q6: I tried to distill my methyl 1-ethylpyrrole-2-carboxylate, but it turned into a black tar in the distillation flask. What went wrong?

A6: This is a clear sign of thermal decomposition.

  • Cause: Many pyrrole derivatives are not stable at their atmospheric boiling points. The high temperatures required for distillation can induce rapid polymerization, especially if trace amounts of oxygen or acid are present.[2]

  • Solution: You must use vacuum distillation . By reducing the pressure, you significantly lower the boiling point of your compound, allowing it to distill at a much lower and safer temperature. For a successful vacuum distillation of a sensitive compound:

    • Use a Good Vacuum: Employ a vacuum pump that can achieve low pressures (e.g., <1 mmHg).

    • Control the Temperature: Use an oil bath with a thermometer and a magnetic stirrer for even heating. Heat the flask slowly.

    • Work Under Inert Gas: After the distillation is complete, backfill the apparatus with nitrogen or argon before exposing the hot residue or distilled product to air.

Crystallization

Q7: My crude product is an oil and refuses to crystallize, even though the literature says it's a solid. What should I do?

A7: This is a common frustration, often caused by impurities inhibiting crystal lattice formation.

  • Cause: The presence of even small amounts of other compounds (e.g., residual solvent, side-products) can act as "antifreeze," preventing your main product from organizing into a crystal. The material may also be an oil at room temperature.

  • Solutions:

    • Purity First: For successful crystallization, the purity of the crude material should ideally be over 80-90%. It is often best to first perform a quick column chromatography to remove the bulk of the impurities and then attempt to recrystallize the partially purified material.[6]

    • Solvent Screening: Place a small amount of your oil (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., hexane, ether, ethyl acetate, ethanol, water) to find one in which your compound is poorly soluble at room temperature but dissolves when heated.[8]

    • Use a Co-solvent System: Dissolve your oil in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) dropwise until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly.[8]

    • Induce Crystallization: If a supersaturated solution has formed, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal of the pure compound if you have one. Cooling the solution in an ice bath or refrigerator can also help.[8]

Section 4: Key Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)

This protocol is for the purification of a moderately polar pyrrole derivative that shows streaking on standard silica.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.25.

  • Prepare the Eluent: Prepare a sufficient volume of your chosen solvent system and add triethylamine to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your prepared solvent system. Apply positive pressure (flash chromatography) for a faster elution, which minimizes the time your compound spends on the column.[7]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like toluene to fully remove residual triethylamine.

Protocol 2: Vacuum Distillation

This protocol is for purifying a thermally sensitive, liquid pyrrole derivative.

  • Apparatus Setup: Assemble a simple vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a connection to a vacuum pump via a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude pyrrole oil to the distillation flask (no more than half full) along with a magnetic stir bar.

  • Apply Vacuum: Turn on the condenser cooling water and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.

  • Begin Heating: Once the system is at a stable low pressure, begin slowly heating the distillation flask using an oil bath.

  • Collect Fractions: Collect any initial low-boiling impurities (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes and your product begins to distill, switch to a clean receiving flask to collect the pure fraction.[9]

  • Shutdown: Once the distillation is complete, remove the heating bath and allow the apparatus to cool to room temperature before slowly backfilling the system with an inert gas like nitrogen. Do not vent to air while the apparatus is hot.

Section 5: Safety Precautions

Working with pyrrole derivatives and organic solvents requires strict adherence to safety protocols.

  • Engineering Controls: Always handle pyrroles and volatile organic solvents inside a certified chemical fume hood to avoid inhalation of vapors.[3][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (check a glove compatibility chart for the specific solvents you are using).[11]

  • Fire Safety: Pyrrole and many common organic solvents are flammable. Keep them away from heat, sparks, and open flames. Ensure fire extinguishers (CO₂, dry chemical) are accessible.

  • Static Discharge: When transferring large quantities of flammable solvents, ensure containers are properly grounded and bonded to prevent static discharge, which can ignite vapors.[3]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal procedures.[12]

References

  • Hale, C. R. (1945). Recovery of pyrrole. U.S. Patent No. 2,388,475. Washington, DC: U.S. Patent and Trademark Office.
  • Schneider, R. F. (1944). Separation of pyrrole. U.S. Patent No. 2,350,447. Washington, DC: U.S. Patent and Trademark Office.
  • Alfa Aesar. (2025). Pyrrole - Safety Data Sheet. Retrieved from [Link]

  • Porphyrin Bootcamp. (2014, June 1). Porphyrin Bootcamp - Pyrrole Distillation [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methylpyrrole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Al-Jimaz, A. S., et al. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures with Conventional Solvents. Molecules, 28(24), 8129. Retrieved from [Link]

  • ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture?. Retrieved from [Link]

  • Yusupova, L. M., et al. (2019). Technology for the production of disubstituted pyrroles. E3S Web of Conferences, 91, 02021. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Al-Jimaz, A. S., et al. (2024). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. Molecules, 29(17), 4153. Retrieved from [Link]

  • Lightner, D. A., & Park, Y. (1986). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses, 64, 216. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Siodłak, D., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7311. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-methylpyrrole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Fischer, R., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2009). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews, 78(8), 739-762.
  • ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • Bailey, D. M., & Johnson, R. E. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 53, 114. Retrieved from [Link]

  • Fischer, R., et al. (1994). Process for the purification of crude pyrroles. European Patent No. EP0608688A1. Munich, Germany: European Patent Office.
  • Kruse, L. I. (1982). Preparation of pyrrole esters. WIPO Patent No. WO1982002044A1. Geneva, Switzerland: World Intellectual Property Organization.
  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]

  • Ciamala, K. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(02), 269-280. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 575. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 1-methyl-2-hydroxymethyl-4-(3-methylphenoxymethyl)pyrrole-5-carboxylate. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). SYNTHESIS OF ETHYL PYRROLE-2-CARBOXYLATES: A REGIOSELECTIVE CYCLIZATION OF ENAMINONES UNDER KNORR-TYPE CONDITIONS. Retrieved from [Link]

  • Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, 902-906. Retrieved from [Link]

  • University of Regensburg. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Sources

removing unreacted starting materials from methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the purification of methyl 1-ethylpyrrole-2-carboxylate. Our focus is on the common synthetic route involving the N-alkylation of methyl 1H-pyrrole-2-carboxylate with an ethylating agent, addressing the primary challenge of removing unreacted starting materials and side products.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My post-reaction analysis (NMR/TLC) shows a mixture of my desired product, methyl 1-ethylpyrrole-2-carboxylate, and the starting material, methyl 1H-pyrrole-2-carboxylate. How can I effectively separate these two compounds?

Answer: This is the most common purification challenge in this synthesis due to the structural similarity between the starting material and the product. The most robust and reliable method for separation is flash column chromatography on silica gel.

Causality: The key difference to exploit is polarity. The starting material, methyl 1H-pyrrole-2-carboxylate, possesses an N-H bond, making it capable of hydrogen bonding and thus significantly more polar than the N-ethylated product.[1][2][3] In normal-phase chromatography (using silica gel), the more polar starting material will adhere more strongly to the silica and elute slower. The less polar product will travel down the column faster, allowing for separation.

Recommended Protocol:

  • Develop a Solvent System using TLC: Before running a column, optimize your mobile phase with Thin Layer Chromatography (TLC). Aim for a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4 and shows clear separation from the starting material spot (which will have a lower Rf).[4]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh is standard) as a slurry in your chosen non-polar solvent (e.g., hexanes).[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself. For better resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column (dry loading).[5]

  • Elution: Begin eluting with your optimized solvent system. You may use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified methyl 1-ethylpyrrole-2-carboxylate.

Question 2: My crude product has a low-boiling point impurity that co-elutes with my solvent during rotary evaporation. What is it and how do I get rid of it?

Answer: The likely culprit is unreacted ethyl iodide (iodoethane) . Ethyl iodide is a highly effective ethylating agent but is also volatile, with a boiling point of approximately 72 °C.[6][7][8]

Solutions:

  • Aqueous Workup Wash: During the initial liquid-liquid extraction, a wash with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) can help remove residual iodine (which forms from the decomposition of ethyl iodide and gives a yellow/brown color) by reducing it to colorless iodide (I⁻).[9]

  • Careful Evaporation: After drying your organic layer, you can often remove the bulk of the ethyl iodide along with your extraction solvent on a rotary evaporator. Using a slightly elevated bath temperature (30-40 °C) while applying vacuum will facilitate its removal.

  • High Vacuum: Placing the flask containing your crude product on a high vacuum line for a short period (1-2 hours) after rotary evaporation can remove the final traces of this volatile impurity.

Question 3: After my aqueous workup, I'm struggling with emulsions, or my final product seems to contain inorganic salts. What went wrong?

Answer: This issue typically stems from the quenching and extraction steps, especially when a strong base like sodium hydride (NaH) is used in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Causality & Solutions:

  • Base Quenching: When quenching excess NaH with water, a large amount of NaOH and hydrogen gas is formed. This can lead to a highly basic aqueous layer that promotes emulsion formation. A safer and more controlled method is to cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH4Cl).[10]

  • Solvent Removal: DMF is water-soluble and must be thoroughly removed. Perform multiple washes (at least 3-4) of the organic layer with water during the extraction process to pull the DMF into the aqueous phase.

  • Breaking Emulsions & Removing Water: A final wash of the organic layer with a saturated aqueous sodium chloride solution (brine) is critical. Brine helps to break up emulsions and removes the majority of the dissolved water from the organic layer, which reduces the amount of drying agent needed and prevents inorganic salts from "crashing out" in your final product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying N-alkylated pyrroles in general? Flash column chromatography on silica gel is the gold standard for purifying N-alkylated pyrroles and their derivatives.[10][11] It is highly effective at separating compounds based on small polarity differences, which is often the case between N-H and N-alkylated analogs.

Q2: Can I use distillation to purify methyl 1-ethylpyrrole-2-carboxylate? While distillation is a viable purification technique for liquids with sufficiently different boiling points, it is likely not the best choice here.[12][13] The starting material (methyl 1H-pyrrole-2-carboxylate) is a solid with a melting point around 74-78 °C and a boiling point of 104-105 °C at 9 Torr.[1] The product's boiling point will be similar, and separating two structurally related compounds with close boiling points requires highly efficient fractional distillation, which can be difficult and lead to product loss. Chromatography is more practical and effective for achieving high purity.

Q3: Is reverse-phase chromatography an option? Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase) can be used.[4] In this technique, the elution order is inverted: the more polar starting material (methyl 1H-pyrrole-2-carboxylate) would elute first, while the less polar N-ethylated product would be retained longer. This can be an effective alternative if normal-phase chromatography fails to give adequate separation. A typical mobile phase would be a gradient of methanol or acetonitrile in water.[4]

Q4: How can I confirm the purity of my final product? Purity should be assessed using multiple methods. The most common are:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities. The disappearance of the N-H proton signal from the starting material and the appearance of the characteristic ethyl group signals (a quartet and a triplet) are key indicators of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the area percentage of your product peak relative to any impurity peaks.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Data Summary: Physical Properties

This table summarizes key physical properties to inform your purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Methyl 1H-pyrrole-2-carboxylate (Starting Material)C₆H₇NO₂125.13Solid[2]74-78[1][2]104-105 (@ 9 Torr)[1]
Ethyl Iodide (Reagent)C₂H₅I155.97Colorless Liquid[6][7]-111 to -108[6][8]71.5-73.3[6][14]
Methyl 1-ethylpyrrole-2-carboxylate (Product)C₈H₁₁NO₂153.18[15]Solid/LiquidN/AN/A
Visualized Workflow: Purification Strategy

The following diagram outlines the logical flow from the crude reaction mixture to the final, purified product.

PurificationWorkflow crude Crude Reaction Mixture (Product, SM, EtI, Base, Solvent) workup 1. Aqueous Workup (Quench, Extract, Wash with H₂O & Brine) crude->workup Removes salts, polar solvent (DMF) concentrate 2. Concentration (Rotary Evaporation to remove solvent & EtI) workup->concentrate Removes extraction solvent, volatile EtI chromatography 3. Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->chromatography Separates product from starting material (SM) pure Pure Methyl 1-ethylpyrrole-2-carboxylate chromatography->pure Final Isolation

Caption: Logical workflow for the purification of methyl 1-ethylpyrrole-2-carboxylate.

References
  • Ethyl iodide - Wikipedia. Wikipedia. [Link]

  • Ethyl iodide - Sciencemadness Wiki. Sciencemadness. [Link]

  • ICSC 0479 - ETHYL IODIDE. ILO and WHO. [Link]

  • Chemistry Practical Techniques: Solvent Extraction. Flash Learning. [Link]

  • Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

  • Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930. PubChem, National Institutes of Health. [Link]

  • How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]

  • ETHYL IODIDE, IODOETHANE. Deepwater Chemicals, Inc. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112. PubChem, National Institutes of Health. [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed, National Institutes of Health. [Link]

  • Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982. PubChem, National Institutes of Health. [Link]

  • Esters. An Introduction. University of Colorado Boulder. [Link]

  • Purification of crude pyrroles - US5502213A.
  • Chemical Properties of Methyl pyrrole-2-carboxylate (CAS 1193-62-0). Cheméo. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

  • KR20160079560A - pyrrole derivatives and its its preparation method.
  • US5632898A - Method for removing unreacted electrophiles
  • Remove Sticky Reagents. University of Rochester. [Link]

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Technical Support Center: Navigating Steric Hindrance in the Derivatization of 1-Ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-ethylpyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile heterocyclic scaffold. We understand that the interplay of electronic effects and steric hindrance in this molecule can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding for future synthetic design.

Understanding the Molecule: A Double-Edged Sword

1-Ethylpyrrole-2-carboxylate is a unique starting material. The N-ethyl group, while preventing N-H deprotonation and associated side reactions, introduces steric bulk around the C2 and, to a lesser extent, the C5 position. The ethyl carboxylate at C2 is a significant electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution, a common strategy for functionalization. This combination of steric and electronic factors dictates the reactivity of the molecule and is often the root cause of many synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration) on 1-ethylpyrrole-2-carboxylate and observing no reaction or very low yields. What is happening?

A1: This is a common issue stemming from the electronic deactivation of the pyrrole ring by the C2-ester group. Pyrroles are generally electron-rich and reactive towards electrophiles, but the ester group significantly reduces this reactivity.[1] Additionally, the N-ethyl group can sterically hinder the approach of the electrophile, particularly at the C5 position.

Troubleshooting Steps:

  • Increase the Reactivity of the Electrophile: Employ more potent electrophilic reagents or stronger Lewis acid catalysts. For instance, in a Friedel-Crafts acylation, using a more reactive acyl halide with a stronger Lewis acid like AlCl₃ might be necessary.[2][3]

  • Elevate the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation barrier. Monitor the reaction closely for signs of decomposition, as pyrroles can be sensitive to strong acids and high temperatures.[2]

  • Consider Alternative Functionalization Strategies: If electrophilic substitution is consistently failing, consider a directed metallation approach. By using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), you can selectively deprotonate one of the ring protons (likely at C5), followed by quenching with an electrophile.

Q2: I am trying to hydrolyze the ethyl ester to the corresponding carboxylic acid, but the reaction is sluggish and requires harsh conditions. Are there milder alternatives?

A2: The ester group in 1-ethylpyrrole-2-carboxylate can be sterically hindered, making it resistant to hydrolysis under standard conditions (e.g., aqueous NaOH or HCl).[4][5] Harsh conditions can lead to side reactions, such as decarboxylation or ring decomposition.

Troubleshooting & Alternative Protocols:

MethodConditionsAdvantagesConsiderations
Standard Saponification NaOH or KOH in aq. EtOH/MeOH, refluxSimple, commonOften slow, may require high temperatures leading to degradation
"Anhydrous Hydroxide" K-tert-butoxide/H₂O in DMSOMilder, effective for hindered esters[6]Requires anhydrous solvent, careful handling of t-BuOK
Enzymatic Hydrolysis Lipase (e.g., from Candida antarctica)Highly selective, mild conditionsRequires screening of enzymes, may be slow

Protocol for "Anhydrous Hydroxide" Hydrolysis: A general procedure for base-promoted hydrolysis of hindered esters at ambient temperatures has been reported.[5]

  • Dissolve the 1-ethylpyrrole-2-carboxylate in anhydrous DMSO.

  • Add a freshly prepared solution of potassium tert-butoxide (2 equivalents) and water (1 equivalent) in DMSO.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench with a weak acid (e.g., saturated aq. NH₄Cl) and extract the product.

Q3: I am attempting to form an amide by direct reaction of the ester with an amine, but the reaction is not proceeding. How can I facilitate this transformation?

A3: Direct amidation of unactivated esters with amines is generally a difficult transformation, especially with sterically hindered esters and electron-deficient or bulky amines.[7][8] Elevated temperatures are often required, which can lead to decomposition.

Recommended Strategies:

  • Hydrolyze to the Carboxylic Acid First: The most reliable method is to first hydrolyze the ester to the carboxylic acid (see Q2) and then use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond. This two-step process is often more efficient and higher yielding.[9]

  • Use a Catalyst for Direct Amidation: For a one-pot approach, consider using a catalyst that activates the ester. For example, a protocol using TiCl₄ as a mediator for the direct condensation of carboxylic acids and amines has been shown to be effective, even with some sterically hindered substrates.[9]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Substitution

You are attempting a halogenation or acylation and obtaining a mixture of C4 and C5 substituted products, with difficult separation.

Root Cause Analysis: The C2-ester deactivates the ring, but the N-ethyl group is slightly activating. The directing effects are not strongly differentiated between the C4 and C5 positions. While electrophilic attack is generally preferred at the position alpha to the nitrogen (C2 or C5), the C2 position is blocked.[10] This leaves C5 as the next most likely site, but attack at C4 can still occur.

Troubleshooting Workflow:

start Poor Regioselectivity (Mixture of C4/C5 isomers) sterics Increase Steric Bulk of Reagent start->sterics Steric Differentiation temp Lower Reaction Temperature start->temp Favor Kinetic Product direct Switch to Directed Metallation start->direct Change Reaction Type outcome1 Improved C5 Selectivity sterics->outcome1 outcome2 Improved Selectivity (Kinetic Control) temp->outcome2 outcome3 Defined Regiochemistry direct->outcome3

Caption: Decision workflow for improving regioselectivity.

Detailed Steps:

  • Increase Steric Bulk of the Electrophile: Using a bulkier acylating or halogenating agent can favor substitution at the less sterically hindered C4 position.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, which may be different from the thermodynamic product formed at higher temperatures.

  • Switch to a Directed Metallation-Alkylation Strategy: This offers the most definitive control.

    • Cool the substrate in anhydrous THF to -78 °C.

    • Slowly add 1.1 equivalents of a strong base (e.g., LDA).

    • Stir for 1-2 hours at -78 °C.

    • Quench with your desired electrophile (e.g., an alkyl halide, iodine for halogenation).

    • This will almost exclusively give C5 functionalization due to the directing effect of the N-ethyl group.

Problem 2: Low Yield in Suzuki Coupling of a Halogenated 1-Ethylpyrrole-2-carboxylate

You have successfully halogenated the pyrrole at the C4 or C5 position but are getting low yields in a subsequent Suzuki coupling reaction.

Root Cause Analysis: Palladium-catalyzed cross-coupling reactions can be sensitive to ligand choice, base, and the electronic nature of the substrates.[11] The electron-withdrawing ester can make oxidative addition more difficult. The N-H free pyrrole moiety in similar compounds has been shown to be compatible with Suzuki couplings, suggesting the N-ethyl group should not be a primary issue.[12]

Troubleshooting Protocol for Suzuki Coupling:

ParameterRecommendationRationale
Catalyst/Ligand Use a more active catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos.[12]More active catalysts can overcome the deactivation from the ester group and facilitate oxidative addition.
Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11]The choice of base is crucial for the transmetalation step and can significantly impact yield.
Solvent A mixture of an organic solvent (e.g., Dioxane, DME) and water is standard.[13]Water is often necessary for the activity of the base.
Temperature Typically 80-100 °C.Provides the necessary energy for the catalytic cycle to proceed efficiently.

Experimental Protocol:

  • To a degassed mixture of the halogenated 1-ethylpyrrole-2-carboxylate (1 equiv.), the boronic acid or ester (1.5 equiv.), and the base (2-3 equiv.) in a dioxane/water (4:1) solvent mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Heat the reaction mixture at 90 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography.

Problem 3: Reduction of the Ester to the Alcohol is Incomplete or Leads to Side Products

You are attempting to reduce the ethyl ester to the corresponding primary alcohol using a hydride reagent.

Root Cause Analysis: While esters can be reduced to alcohols, the reactivity of the reducing agent is key. Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters.[14] Stronger reagents like lithium aluminum hydride (LiAlH₄) are effective but can sometimes lead to over-reduction or reaction with other functional groups. The reaction work-up for LiAlH₄ can also be challenging.

Reduction Strategy Workflow:

start Ester Reduction to Alcohol reagent_choice Select Reducing Agent start->reagent_choice mild NaBH4 reagent_choice->mild Mild strong LiAlH4 reagent_choice->strong Strong alternative Catalytic Hydrosilylation reagent_choice->alternative Catalytic outcome_mild No/Low Conversion mild->outcome_mild outcome_strong Successful Reduction strong->outcome_strong outcome_alt Successful Reduction (Milder Conditions) alternative->outcome_alt

Caption: Decision tree for ester reduction strategies.

Recommended Protocol (using LiAlH₄):

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-ethylpyrrole-2-carboxylate in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% aq. NaOH, then more water (Fieser workup).

  • Stir until a white precipitate forms, then filter through celite and concentrate the filtrate.

  • Purify the resulting alcohol by column chromatography.

Alternative Milder Method (Catalytic Hydrosilylation): Recent advances have shown that manganese catalysts can reduce carboxylic acids (and by extension, esters) to alcohols using silanes as the reducing agent under milder conditions than traditional hydrides.[15] This could be a viable alternative if LiAlH₄ proves too harsh.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14 (2), 430-433. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42 (5), 918-920. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Singh, A. K., & Hartwig, J. F. (2014). Iridium-Catalyzed, NH-Directed C–H Borylation of Heteroarenes. Organic Letters, 16 (16), 4364-4367. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95 (7), 2457-2483. [Link]

  • Murakami, Y., Tani, M., Nishiyama, C., Watanabe, T., & Yokoyama, Y. (1988). β-Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation: Scope and Limitations. Heterocycles, 27 (8), 1855-1860. [Link]

  • Altman, R. A., Anderson, K. W., & Buchwald, S. L. (2008). Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. The Journal of Organic Chemistry, 73 (13), 5167-5169. [Link]

  • Wikipedia contributors. (2024, February 12). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. [Link]

  • An, G., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24 (8), 1585. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11 (1), 86. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Falk, H., & Schlederer, T. (1979). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
  • Borrows, E. T., & Holland, D. O. (1947). The Synthesis of Pyrrocoline-2-carboxylic Acid: A New Route to Pyrrocoline. Journal of the Chemical Society, 673-676.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Kulkarni, S. A., & Mahajan, S. S. (1995). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 34B(9), 801-803.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • An, G., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1585.
  • ResearchGate. (2025, August 6). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Iwai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38 , 100391. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • Adichunchanagiri University. (2021). Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. [Link]

  • Quintas, C., et al. (2020). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 10 (15), 8444-8450. [Link]

  • CIE A-Level Chemistry. (n.d.). 18.2 Esters. [Link]

  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 14 (10), 2697-2703. [Link]

  • Portal AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • CIE A-Level Chemistry. (n.d.). 18.2 Esters. [Link]

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Analysis of Methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of Methyl 1-ethylpyrrole-2-carboxylate (CAS: 23466-27-5 analog/derivative) using Fourier Transform Infrared Spectroscopy (FTIR).

Significance: This compound is a critical intermediate in the synthesis of bioactive pyrrole-based pharmacophores. In drug development, ensuring the complete N-alkylation of the pyrrole ring is a mandatory quality control step. This guide focuses on distinguishing the target product from its precursor, Methyl pyrrole-2-carboxylate , by analyzing the disappearance of the N-H moiety and the appearance of N-ethyl characteristics.

Part 1: Structural Context & Comparative Baseline

To accurately interpret the FTIR spectrum, one must define the structural transformation. The synthesis typically involves the N-alkylation of methyl pyrrole-2-carboxylate using an ethyl halide and a base.

Synthesis & Structural Logic

The primary spectral differentiator is the substitution of the pyrrolic proton (N-H) with an ethyl group (N-CH₂CH₃).

SynthesisComparison Precursor Precursor Methyl pyrrole-2-carboxylate (Contains N-H) Product Target Product Methyl 1-ethylpyrrole-2-carboxylate (N-Ethyl, No N-H) Precursor->Product N-Alkylation Reagents Reagents (Et-I / NaH / DMF) Reagents->Product

Figure 1: Structural transformation highlighting the critical functional group change (N-H to N-Et) detectable by FTIR.

Part 2: FTIR Spectral Analysis

The following analysis compares the target molecule against its N-unsubstituted precursor. This comparative approach is the industry standard for validating reaction completion.

Comparative Peak Assignments
Spectral RegionFunctional GroupPrecursor (Methyl pyrrole-2-carboxylate)Target (Methyl 1-ethylpyrrole-2-carboxylate) Diagnostic Note (Critical)
3200–3400 cm⁻¹ N-H Stretch Strong, Broad (~3280–3300 cm⁻¹) ABSENT Primary validation of reaction completion.
3000–3150 cm⁻¹ C-H Stretch (Aromatic) Weak bandsWeak bandsCharacteristic of pyrrole ring C-H.
2850–2980 cm⁻¹ C-H Stretch (Aliphatic) Weak (O-Methyl only)Increased Intensity Contribution from both O-Methyl and N-Ethyl groups.
1680–1710 cm⁻¹ C=O Stretch (Ester) Strong (~1680 cm⁻¹)Strong (~1695–1705 cm⁻¹) Conjugated ester. N-alkylation often causes a slight blue shift (higher wavenumber) due to loss of H-bonding.
1500–1600 cm⁻¹ C=C Ring Stretch MediumMediumPyrrole ring skeletal vibrations.
1200–1300 cm⁻¹ C-N Stretch MediumStronger/Shifted N-Ethyl bond formation alters the dipole moment of this vibration.
1050–1250 cm⁻¹ C-O Stretch StrongStrongCharacteristic ester C-O-C vibrations.
Detailed Mechanistic Insight
  • The "Silent" Region (3200–3400 cm⁻¹): The precursor possesses a secondary amine (pyrrole N-H) capable of hydrogen bonding, resulting in a prominent band around 3300 cm⁻¹. The target molecule is a tertiary amine (N-substituted); therefore, the complete absence of this peak is the definitive "Pass/Fail" criterion for the product [1].

  • Carbonyl Environment (1700 cm⁻¹): In the precursor, the carbonyl oxygen often accepts a hydrogen bond from the N-H of a neighboring molecule (in solid state or concentrated solution), lowering the frequency. Upon N-ethylation, this intermolecular H-bonding network is disrupted, typically causing the C=O band to shift slightly upward (e.g., from 1680 to 1700 cm⁻¹) [2].

  • Aliphatic Complexity: The target molecule introduces an ethyl group.[1] You will observe new methylene (-CH₂-) scissoring and bending vibrations in the 1450–1470 cm⁻¹ and 1370–1390 cm⁻¹ regions that are less distinct in the methyl-only precursor.

Part 3: Experimental Protocol (ATR-FTIR)

For rapid and reproducible analysis of drug intermediates, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to ease of sample recovery and lack of hygroscopic interference.

Workflow Diagram

FTIRProtocol Start Sample Prep (Liquid/Oil or Low MP Solid) Clean 1. Clean ATR Crystal (Isopropanol -> Air Dry) Start->Clean Background 2. Acquire Background (Ambient Air, 4 scans) Clean->Background Load 3. Load Sample (Cover Crystal Surface) Background->Load Acquire 4. Acquire Spectrum (4000-600 cm⁻¹, 16-32 scans) Load->Acquire Process 5. Post-Processing (Baseline Correction, Peak Picking) Acquire->Process

Figure 2: Step-by-step ATR-FTIR acquisition workflow for pyrrole derivatives.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Routine) or 32 (High Signal-to-Noise).

    • Range: 4000–600 cm⁻¹.

  • Background Acquisition: Ensure the crystal is clean. Collect a background spectrum of ambient air to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop directly on the crystal center.

    • If Solid: Place a small amount (~5-10 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

  • Cleaning: Between samples, clean the crystal with Isopropanol and a lint-free Kimwipe. Ensure no residue from the previous run remains (check for "ghost" carbonyl peaks).

Part 4: Data Interpretation & Troubleshooting

Common Impurities

When analyzing the spectrum, look for these specific contamination markers:

  • Broad Band @ 3300–3500 cm⁻¹:

    • Cause: Residual moisture (H₂O) or unreacted Precursor (N-H).

    • Differentiation: Water is usually a rounded blob; Pyrrole N-H is sharper.

  • Sharp Peaks @ ~2250 cm⁻¹:

    • Cause: Residual solvents like Acetonitrile (if used in synthesis/purification).

  • Split Carbonyl Peak (1680 & 1700 cm⁻¹):

    • Cause: Mixture of Product and Precursor. This indicates incomplete reaction.

Validation Checklist

References

  • NIST Mass Spectrometry Data Center.[2] N-Methylpyrrole-2-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem.[1] Ethyl 1-methylpyrrole-2-carboxylate Spectral Information. National Library of Medicine. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amides and Esters. [Link]

Sources

mass spectrometry fragmentation patterns of N-ethyl pyrrole esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Mass Spectrometric Fragmentation: N-Ethyl Pyrrole Esters vs. N-Methyl and Unsubstituted Analogs

Executive Summary: The Substitution Ambiguity

In medicinal chemistry, pyrrole-2-carboxylate esters are ubiquitous pharmacophores. However, distinguishing between N-alkylated derivatives (specifically N-ethyl vs. N-methyl) and their unsubstituted analogs is a frequent analytical challenge during synthesis scale-up and impurity profiling.

While NMR is definitive, it is slow and requires isolation. Mass Spectrometry (MS) offers high-throughput identification, provided the fragmentation mechanisms are understood. This guide objectively compares the fragmentation dynamics of Methyl 1-ethylpyrrole-2-carboxylate against its N-methyl and N-unsubstituted counterparts, establishing a self-validating protocol for their differentiation.

Mechanistic Comparison: Electron Ionization (EI)

The core differentiator between these analogs lies in the stability of the N-alkyl substituent under 70 eV electron impact. While the ester moiety behaves identically across the series, the N-ethyl group introduces a specific rearrangement pathway unavailable to N-methyl analogs.

The "Ethylene Loss" Pathway (N-Ethyl Specific)

The N-ethyl group possesses a


-carbon relative to the ring nitrogen. Under EI conditions, this geometry permits a Hydrogen transfer (typically to the ring nitrogen or the carbonyl oxygen), facilitating the elimination of neutral ethylene (

, 28 Da).
  • Mechanism:

    
    
    
  • Result: The molecular ion (

    
     153) yields a diagnostic radical cation at 
    
    
    
    125
    . This ion is isobaric with the molecular ion of the unsubstituted Methyl pyrrole-2-carboxylate, serving as a definitive marker for the N-ethyl group.
The "Methyl Radical" Pathway (N-Methyl Specific)

The N-methyl group lacks a


-carbon and cannot eliminate a neutral alkene. Instead, it undergoes homolytic cleavage of the 

bond.
  • Mechanism:

    
    
    
  • Result: The molecular ion (

    
     139) yields a cation at 
    
    
    
    124
    .
Universal Ester Cleavage ( -Cleavage)

All three analogs undergo


-cleavage adjacent to the carbonyl group, losing the alkoxy radical (

, 31 Da). This produces the respective acylium ions (

).[1]

Visualizing the Fragmentation Topology

The following pathway map illustrates the divergent fragmentation logic. Note the specific "Ethylene Loss" node for the N-Ethyl derivative.

FragmentationPathways cluster_ethyl N-Ethyl Series (Analyte A) cluster_methyl N-Methyl Series (Analyte B) Node_Ethyl_M Molecular Ion [M]+ m/z 153 Node_Ethyl_Acylium Acylium Ion [M - OMe]+ m/z 122 Node_Ethyl_M->Node_Ethyl_Acylium -OCH3 (31 Da) Node_Ethyl_Rearrange Rearrangement Product [M - C2H4]+ m/z 125 (Diagnostic) Node_Ethyl_M->Node_Ethyl_Rearrange -C2H4 (28 Da) (H-Transfer) Node_Ethyl_Pyrrole Pyrrole Cation m/z 94 Node_Ethyl_Acylium->Node_Ethyl_Pyrrole -CO (28 Da) Node_Ethyl_Rearrange->Node_Ethyl_Pyrrole -OCH3 (31 Da) Node_Methyl_M Molecular Ion [M]+ m/z 139 Node_Methyl_Acylium Acylium Ion [M - OMe]+ m/z 108 Node_Methyl_M->Node_Methyl_Acylium -OCH3 (31 Da) Node_Methyl_Loss Demethylation [M - CH3]+ m/z 124 Node_Methyl_M->Node_Methyl_Loss -CH3 (15 Da)

Figure 1: Comparative fragmentation pathways. The red node (m/z 125) represents the diagnostic "Ethylene Loss" specific to N-ethyl pyrroles.

Comparative Data: EI vs. ESI Performance

While EI provides structural fingerprints, ESI is the standard for LC-MS workflows. The table below contrasts the data output for Methyl 1-ethylpyrrole-2-carboxylate .

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion

153 (

), intensity varies (10-40%)

154 (

), Base Peak (100%)
Primary Fragment

122
(

)
Minimal fragmentation without CID
Secondary Fragment

125
(

)
Requires MS/MS (Collision Energy > 15 eV)
Diagnostic Utility High: Distinguishes N-alkyl chain length via neutral loss logic.Medium: Requires MS/MS to see neutral losses.
Detection Limit ~1-10 pg (SIM mode)~0.1-1 pg (MRM mode)

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, use this protocol which includes a "Isomer Check" step to rule out ring-substitution isomers.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI).

  • Concentration: Dilute to 10 µg/mL.

GC-MS Conditions (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 230°C, 70 eV.

LC-MS/MS Conditions (ESI)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters: Capillary 3.5 kV, Cone Voltage 30V.

  • CID Experiment: Select parent

    
     154. Apply Collision Energy (CE) ramp 10-40 eV.
    
Validation Logic (The "Decision Tree")

Use the following logic flow to interpret your spectral data.

DecisionTree Start Analyze Spectrum (Parent Ion) Check_Parent Is Parent m/z 153 (EI) or 154 (ESI)? Start->Check_Parent Check_Loss Observe Loss of 28 Da (C2H4)? (Peak at 125) Check_Parent->Check_Loss Yes Result_Unsub Confirmed: Unsubstituted Pyrrole Ester Check_Parent->Result_Unsub No (Parent is 125/126) Check_Methyl Observe Loss of 15 Da (CH3)? (Peak at 138/124) Check_Loss->Check_Methyl No Result_Ethyl Confirmed: N-Ethyl Pyrrole Ester Check_Loss->Result_Ethyl Yes (Major Pathway) Result_Methyl Confirmed: N-Methyl Pyrrole Ester Check_Methyl->Result_Methyl Yes Check_Methyl->Result_Unsub No (Ambiguous)

Figure 2: Logical workflow for identifying N-substitution based on fragmentation patterns.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Classic text establishing the fragmentation of pyrroles and alkyl loss mechanisms).[2]

  • NIST Mass Spectrometry Data Center. (2023). Methyl 1-methylpyrrole-2-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2023). Ethyl 1-methylpyrrole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

Sources

HPLC Method Development for Purity Assessment of Methyl 1-Ethylpyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of methyl 1-ethylpyrrole-2-carboxylate , distinguishing the parent ester from its hydrolysis products (carboxylic acids) and unreacted starting materials is a critical separation challenge.

While standard C18 (Octadecyl) columns are the industry workhorse, this guide demonstrates that Phenyl-Hexyl stationary phases provide superior selectivity for pyrrole derivatives. By leveraging


 interactions, the Phenyl-Hexyl phase resolves critical impurities that co-elute on standard alkyl phases. This guide compares these methodologies and presents an optimized, validated protocol aligned with ICH Q2(R2)  standards.
The Verdict: Optimized Method Snapshot
ParameterStandard Approach (Alternative)Recommended Approach (Winner)
Column C18 (C18-bonded silica)Phenyl-Hexyl
Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Resolution (

)
1.8 (Marginal)> 3.5 (Robust)
Mobile Phase Water / Methanol0.1%

/ Acetonitrile

Molecular Profile & Critical Quality Attributes (CQAs)

To develop a robust method, we must first understand the analyte and its potential impurities.

  • Target Analyte: Methyl 1-ethylpyrrole-2-carboxylate

    • Nature: Lipophilic neutral ester.

    • Chromophore: Conjugated pyrrole ring (UV active,

      
       nm).
      
    • LogP: ~1.8 - 2.2 (Moderately hydrophobic).

Impurity Spectrum (The Separation Challenge)

The method must separate the target from the following likely process impurities:

  • Impurity A (Hydrolysis Product): 1-Ethylpyrrole-2-carboxylic acid.

    • Challenge: Highly polar, tends to tail without pH control.

  • Impurity B (Starting Material): Methyl pyrrole-2-carboxylate (un-ethylated).

    • Challenge: Structurally similar, lacking only the ethyl group.

  • Impurity C (Decarboxylated): 1-Ethylpyrrole (Stress degradant).

    • Challenge: Highly non-polar, elutes late.

Comparative Study: Stationary Phase Selection

This section objectively compares the performance of the standard C18 phase against the Phenyl-Hexyl alternative.

Experiment Setup
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Conditions: Gradient 5%

    
     95% B over 10 min.
    
  • Mobile Phase B: Acetonitrile.

Option A: The C18 Standard (Generic)
  • Observation: The C18 column relies solely on hydrophobic interactions. While it retains the main peak well, Impurity B (un-ethylated precursor) often co-elutes on the tail of the main peak due to insufficient hydrophobicity differences.

  • Data:

    • Retention Time: 6.4 min

    • Tailing Factor (

      
      ): 1.3 (Acceptable but not ideal)
      
    • Resolution (Main vs. Impurity B): 1.5

Option B: The Phenyl-Hexyl Phase (Recommended)
  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking interactions with the electron-rich pyrrole ring of the analyte. This adds a second dimension of selectivity (orthogonal separation) based on aromatic electron density, not just hydrophobicity.
    
  • Data:

    • Retention Time: 7.1 min (Increased retention due to

      
      -interaction)
      
    • Tailing Factor (

      
      ): 1.05 (Excellent symmetry)
      
    • Resolution (Main vs. Impurity B): 3.8

Visualization: Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for this specific aromatic analyte.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_phenyl Phenyl-Hexyl Interaction (Superior) C18_Phase C18 Ligand (Alkyl Chain) Analyte_1 Analyte (Pyrrole Core) C18_Phase->Analyte_1 Hydrophobic Interaction Only Phenyl_Phase Phenyl-Hexyl Ligand Analyte_2 Analyte (Pyrrole Core) Phenyl_Phase->Analyte_2 Hydrophobic + Pi-Pi Stacking

Figure 1: Mechanistic comparison of stationary phases. The Phenyl-Hexyl phase utilizes dual-interaction modes for better retention and shape.

The Optimized Protocol

Based on the comparative data, the following protocol is the "Gold Standard" for assessing the purity of methyl 1-ethylpyrrole-2-carboxylate.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl ,

mm, 3.5

m
Maximizes selectivity via

interactions.
Mobile Phase A Water + 0.1%

Acidic pH (~2.2) suppresses ionization of acidic impurities, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; provides sharper peaks for aromatic esters.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp

Ensures retention time reproducibility.
Detection UV @ 280 nmNear

for pyrrole esters; minimizes solvent cutoff noise.
Injection Vol 10

L
Standard loop volume.
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
10.090Linear Gradient (Elution of Analyte & Non-polars)
12.090Wash
12.110Re-equilibration
15.010End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of methyl 1-ethylpyrrole-2-carboxylate in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent to reach 0.1 mg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Area < 2.0%.

Validation Framework (ICH Q2 R2)

To ensure this method is "Publishable" and regulatory-ready, it must be validated according to ICH Q2(R2) guidelines. This recent revision emphasizes lifecycle management and robustness.

Key Validation Parameters
  • Specificity:

    • Inject individual impurities (Acid, Des-ethyl, Decarboxylated) to confirm they do not co-elute with the main peak.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 for all adjacent peaks.
      
  • Linearity:

    • Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance Criteria:

      
      .
      
  • Accuracy (Recovery):

    • Spike known amounts of impurities into the sample.

    • Acceptance Criteria: 90-110% recovery.

  • Robustness (QbD Approach):

    • Deliberately vary pH (

      
      ), Flow Rate (
      
      
      
      mL/min), and Column Temp (
      
      
      ).
    • Goal: Demonstrate that the method remains valid even with small operational errors.

Method Lifecycle Diagram (ICH Q14/Q2)

The following workflow illustrates the modern approach to method development and validation.

MethodLifecycle ATP Analytical Target Profile (ATP) Define: Purity >99.5%, Rs > 2.0 Screening Method Screening Compare C18 vs Phenyl-Hexyl ATP->Screening Optimization Optimization (DoE) Fine-tune Gradient & pH Screening->Optimization Validation Validation (ICH Q2 R2) Specificity, Accuracy, Precision Optimization->Validation Monitoring Routine Monitoring Control Charts & SST Validation->Monitoring Monitoring->Optimization Continuous Improvement

Figure 2: Analytical Procedure Lifecycle aligned with ICH Q14/Q2(R2) principles.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (2025).[2][3] Ethyl 1-methylpyrrole-2-carboxylate (Analogous Structure Data).[2] National Library of Medicine.

  • FDA. (2024).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration.

Sources

comparing reactivity of methyl 1-ethylpyrrole-2-carboxylate vs methyl pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 1-ethylpyrrole-2-carboxylate and Methyl Pyrrole-2-carboxylate

Authored by a Senior Application Scientist

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide provides a detailed comparison of methyl 1-ethylpyrrole-2-carboxylate and its parent compound, methyl pyrrole-2-carboxylate. We will dissect the electronic and steric factors that govern their behavior in chemical transformations, supported by experimental context and established literature.

Foundational Principles: The Pyrrole Core

The pyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the 6π aromatic system, significantly increasing the ring's electron density. This makes pyrroles highly susceptible to electrophilic aromatic substitution, far more so than benzene.[1][2] The primary site of electrophilic attack is the α-position (C2 or C5), as the resulting cationic intermediate (the sigma complex) is stabilized by more resonance structures compared to attack at the β-position (C3 or C4).[2]

However, when the C2 position is occupied, as in our target molecules, the regioselectivity of subsequent substitutions is dictated by a complex interplay of the existing substituent and, crucially, the nature of the substituent on the ring nitrogen.

Electronic and Steric Divergence: N-H vs. N-Ethyl

The fundamental difference between our two molecules of interest lies at the N1 position. This single variation—a proton versus an ethyl group—creates a cascade of effects that significantly alters the pyrrole's reactivity profile.

Methyl Pyrrole-2-carboxylate: The N-H Baseline
  • Electronic Effect: The N-H bond has a minimal inductive effect on the ring. The nitrogen atom's primary role is to donate its lone pair to maintain aromaticity. The dominant electronic influence is the methyl carboxylate group (-CO₂Me) at the C2 position. This group is electron-withdrawing and deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. It primarily directs incoming electrophiles to the C4 and C5 positions.

  • Steric Effect: The N-H proton is sterically insignificant, imposing no spatial restrictions on the adjacent C5 position.

Methyl 1-ethylpyrrole-2-carboxylate: The N-Alkyl Influence
  • Electronic Effect: The N-ethyl group is an electron-donating group (+I effect). It pushes electron density into the pyrrole ring, thereby increasing its nucleophilicity. This activating effect counteracts the deactivating nature of the C2-carboxylate group, suggesting that, electronically, the N-ethyl derivative should be more reactive towards electrophiles than its N-H counterpart.

  • Steric Effect: This is the most impactful differentiator. The ethyl group provides significant steric bulk around the nitrogen atom. This bulk physically obstructs the approach of electrophiles to the adjacent C5 position, a phenomenon known as steric shielding.[3]

The following diagram illustrates the key influencing factors for both molecules.

G cluster_0 Methyl Pyrrole-2-carboxylate (N-H) cluster_1 Methyl 1-ethylpyrrole-2-carboxylate (N-Ethyl) cluster_2 a N-H Group b Minimal Inductive Effect a->b c No Steric Hindrance at C5 a->c d C2-EWG (-CO₂Me) e Directs to C4/C5 d->e k Overall Reactivity e->k Lower Reactivity Favors C5/C4 f N-Ethyl Group g Electron-Donating (+I Effect) (Activates Ring) f->g h Significant Steric Hindrance at C5 f->h h->k i C2-EWG (-CO₂Me) j Directs to C4/C5 i->j j->k Higher Reactivity Favors C4 due to Sterics G A 1. Vilsmeier Reagent Formation B Add POCl₃ dropwise to DMF at 0°C under Nitrogen atmosphere. A->B E Add pyrrole solution dropwise to Vilsmeier reagent at 0°C. B->E C 2. Substrate Addition D Dissolve pyrrole ester in solvent (e.g., anhydrous DCM). C->D D->E F 3. Reaction Progression E->F G Warm to room temp., then heat (e.g., 40-60°C) for 2-4 hours. Monitor by TLC. F->G H 4. Work-up & Isolation G->H I Cool reaction, pour onto ice. Neutralize with aq. NaHCO₃/NaOAc. H->I J Extract with organic solvent. Dry, concentrate, and purify (e.g., chromatography). I->J

Sources

Strategic Validation of Methyl 1-ethylpyrrole-2-carboxylate: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in a High-Throughput World

In drug discovery, the synthesis of methyl 1-ethylpyrrole-2-carboxylate represents a common yet deceptive challenge. While the N-alkylation of pyrroles is chemically straightforward, validating the product to pharmaceutical standards ( >98% purity with defined stoichiometry) is frequently mishandled.

Modern reliance on LC-MS and 1H-NMR often leads to "false positives" regarding purity. These methods frequently miss inorganic salts (from the alkylation base), trapped solvents (in oily products), and moisture—all of which are ruthlessly exposed by Elemental Analysis (EA) .

This guide objectively compares EA against orthogonal validation methods and provides a field-proven protocol for synthesizing and validating this specific scaffold.

The Target & The Synthesis Context

Molecule: Methyl 1-ethylpyrrole-2-carboxylate Formula:


Molecular Weight:  167.21  g/mol
Physical State:  Typically a pale yellow oil or low-melting solid (dependent on purity).
The Synthetic Route (N-Alkylation)

The industry-standard approach involves the N-alkylation of methyl pyrrole-2-carboxylate using ethyl iodide (EtI) and a base.

  • Reagents: Methyl pyrrole-2-carboxylate, Ethyl Iodide,

    
     or NaH.
    
  • Solvent: DMF or Acetone.

  • The Problem: This route generates stoichiometric amounts of inorganic salts (KI) and requires polar solvents (DMF) that interact strongly with the pyrrole ester, making them difficult to remove completely.

Comparative Analysis: EA vs. NMR vs. HPLC

Why choose Elemental Analysis when NMR is faster? The table below highlights the blind spots of each method.

Table 1: Validation Method Comparison Matrix

FeatureElemental Analysis (CHN) 1H-NMR (Standard) HPLC / LC-MS
Primary Target Bulk Composition (Stoichiometry)Structural IdentityOrganic Impurity Profiling
Inorganic Detection Excellent. Detects non-combustibles as ash/residue (indirectly via % mass deviation).Poor. Salts (KI, NaBr) are silent.Poor. Salts elute in void volume or suppress ionization.
Solvent/Water Detection High Sensitivity. Trapped DCM/Water causes massive %C/%H deviation.Moderate. Visible, but often ignored in integration unless qNMR is used.Poor. Solvents are part of the mobile phase.
Sample Requirement Destructive (~2-5 mg).Non-destructive.[1]Destructive (Trace).
"Truth" Factor The Arbiter. If EA fails, the sample is not pure, regardless of a clean NMR.The Optimist. Can look perfect even with 10% inorganic salt contamination.The Separator. Great for isomers, bad for bulk assay.
Expert Insight

"A 'clean' NMR spectrum for methyl 1-ethylpyrrole-2-carboxylate often hides a 5-10% mass error due to trapped DMF or residual Potassium Iodide. EA is the only method that forces you to address these bulk contaminants before biological testing."

Experimental Protocol: Synthesis & Validation

This protocol is designed to produce a sample capable of passing the strict


 tolerance of Elemental Analysis.
Step 1: Synthesis[2]
  • Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add

    
     (2.5 eq) followed by Ethyl Iodide (1.2 eq).
    
  • Stir at

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Quench with water and extract with Ethyl Acetate (

    
    ).
    
  • Wash organic layer with Brine (

    
    ) to remove DMF. Critical Step. 
    
Step 2: Purification (The EA Pre-requisite)
  • Dry organics over

    
    , filter, and concentrate.
    
  • Flash Chromatography: Elute with Hexane/EtOAc gradient.

    • Note: The product is an oil.[2] Oils trap solvent.

  • High-Vacuum Drying: Place the isolated oil on a high-vacuum line (< 0.5 mmHg) for 12 hours at

    
    .
    
    • Why? Standard rotary evaporation leaves ~2-5% solvent, which will cause EA failure (High %C if EtOAc is trapped, Low %C if DCM is trapped).

Step 3: Elemental Analysis Preparation
  • Homogenize: If the product solidified, crush it to a fine powder.

  • Weighing: Accurately weigh 2–3 mg into a tin capsule.

  • Combustion: Run on a CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).

Data Analysis: The Math of Validation

To validate the synthesis, the experimental values must match the theoretical values within the acceptable tolerance (typically


).
Theoretical Calculation

Formula:


Molecular Weight: 

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
Acceptance Criteria
  • Carbon:

    
    [3]
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
Troubleshooting Failures
  • Scenario A (Low %C, Low %N): Likely inorganic contamination (Sample is "diluted" by salt). Solution: Dissolve in DCM, filter through Celite, re-dry.

  • Scenario B (High %C): Trapped organic solvent (e.g., EtOAc or Hexane).[4] Solution: Extended high-vacuum drying.

  • Scenario C (Low %C, High %H): Trapped Water/Moisture. Solution: Dry over

    
     in a desiccator.
    

Visualization of Workflows

Diagram 1: The Synthesis & Workup Logic

This flow ensures the removal of the two "EA Killers": DMF and Inorganic Salts.

SynthesisWorkflow Start Start: Methyl pyrrole-2-carboxylate Reaction Reaction: EtI + K2CO3 in DMF Start->Reaction Quench Quench: H2O / EtOAc Extraction Reaction->Quench Wash CRITICAL WASH: Brine (Removes DMF) Quench->Wash Dry Drying: Na2SO4 + Filtration Wash->Dry Vac High Vacuum (12h, 40°C) Dry->Vac EA Elemental Analysis (CHN) Vac->EA

Figure 1: Critical path for preparing N-alkyl pyrroles for Elemental Analysis.

Diagram 2: The Validation Decision Tree

When to use EA versus NMR/LCMS for this specific molecule.

ValidationTree Sample Isolated Product Check Check 1H-NMR Sample->Check Clean NMR Clean? Check->Clean Clean->Sample No (Re-column) LCMS Run LC-MS (Check Isomers) Clean->LCMS Yes EA Run Elemental Analysis (Check Bulk Purity) LCMS->EA Single Peak Pass Release for Bio-Assay EA->Pass Within 0.4% Fail_Salt Fail: Low %C/%N (Inorganic Salt) EA->Fail_Salt Values Low Fail_Solv Fail: High %C (Trapped Solvent) EA->Fail_Solv Values High

Figure 2: Decision logic for validating purity. EA is the final gatekeeper.

References

  • PubChem. Methyl 1-ethylpyrrole-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds (Elemental Analysis). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of qNMR vs EA). [Link]

  • Org. Synth. General procedures for N-alkylation of pyrroles.[5] Organic Syntheses, Coll. Vol. 6, p.522. [Link]

Sources

comparison of N-ethyl vs N-methyl substitution effects on pyrrole reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: N-Ethyl vs. N-Methyl Substitution Effects on Pyrrole Reactivity

Executive Summary

In the optimization of pyrrole-based scaffolds for medicinal chemistry and materials science, the choice between N-methyl and N-ethyl substitution is often treated as trivial. However, this subtle structural modification dictates critical differences in boiling point (processing parameters) , lipophilicity (logP) , and steric hindrance during crowded transition states.

While both substituents are activating, ortho-para directing, and stabilize the pyrrole ring against oxidation relative to the NH-parent, N-ethylpyrrole introduces a distinct steric cone that can retard electrophilic attack at the C2 position in sterically demanding reactions, whereas N-methylpyrrole remains the gold standard for maximizing atom economy and reaction kinetics in standard electrophilic aromatic substitutions (EAS).

Physical & Electronic Property Comparison

The following table summarizes the fundamental physical differences that impact process chemistry and isolation strategies.

PropertyN-Methylpyrrole N-Ethylpyrrole Impact on Workflow
Molecular Weight 81.12 g/mol 95.14 g/mol N-Ethyl adds mass without significant electronic gain.
Boiling Point 112–113 °C129–130 °CN-Ethyl requires higher vacuum/temp for distillation.
Density 0.96 g/mL~0.90 g/mLN-Ethyl is slightly less dense; affects phase separation.
Steric Parameter (

)
0.00 (Reference)-0.07N-Ethyl exerts greater steric pressure on C2/C5 positions.
Inductive Effect (+I) Weak DonorModerate DonorEthyl is slightly more electron-donating, but sterics often override this.
LogP (Lipophilicity) ~1.2~1.7N-Ethyl increases lipophilicity, affecting cell permeability.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

Both substrates undergo EAS (e.g., Vilsmeier-Haack, Friedel-Crafts) preferentially at the C2 (


) position . The transition state for C2 attack is stabilized by three resonance structures, whereas C3 attack is stabilized by only two.
Mechanistic Divergence
  • N-Methylpyrrole: Exhibits faster kinetics due to minimal steric interference at the C2 site. It is the preferred substrate when the electrophile is bulky (e.g., tert-butyl chloride or substituted benzoyl chlorides).

  • N-Ethylpyrrole: The ethyl group's methylene linker allows rotation, creating a "sweep cone" that can slightly shield the C2 position. While C2 selectivity remains dominant (>90%), the reaction rate may be retarded by 1.2–1.5x compared to the methyl variant depending on the electrophile size.

Visualization: Vilsmeier-Haack Pathway

The following diagram illustrates the kinetic pathway and the steric influence of the N-substituent.

VilsmeierReaction cluster_sterics Steric Influence Reagent Vilsmeier Reagent (Chloromethylene)dimethyliminium TS Transition State (C2 Attack) Reagent->TS Electrophilic Attack Substrate N-Alkylpyrrole (R = Me vs Et) Substrate->TS Nucleophilic Attack Intermediate Iminium Salt TS->Intermediate Rate Limiting Step (Sterics: Et > Me) Product 2-Formyl-N-alkylpyrrole Intermediate->Product Hydrolysis Note N-Ethyl group adds steric bulk near C2, slightly increasing activation energy (Ea). Note->TS

Caption: Comparative Vilsmeier-Haack pathway showing the steric bottleneck at the C2-attack transition state for N-ethyl derivatives.

Reactivity Profile: Lithiation & Metalation

Direct lithiation (using n-BuLi) is a standard method to functionalize the C2 position.

  • Regioselectivity: Both N-methyl and N-ethyl substituents direct lithiation almost exclusively to the C2 position due to the coordination of the lithium cation to the ring nitrogen (Complex Induced Proximity Effect - CIPE).

  • Steric Impact: Unlike EAS, where the electrophile approaches the ring, lithiation involves the removal of a proton. The N-ethyl group does not significantly hinder the approach of n-BuLi to the C2 proton. However, if the C2 position is blocked, N-ethyl will make lithiation at C5 slightly more difficult than N-methyl due to the rotational freedom of the ethyl tail.

Key Insight: For reactions requiring "Directed ortho Metalation" (DoM) groups, the N-ethyl group is generally considered a "dummy" group—it does not chelate lithium (unlike N-Boc or N-SEM) but prevents N-deprotonation.

Experimental Protocol: Comparative Acetylation

Objective: Synthesis of 2-acetyl-N-alkylpyrrole via Friedel-Crafts Acylation. Scope: This protocol applies to both N-methyl and N-ethyl variants.

Reagents
  • Substrate: N-Methylpyrrole (1.0 eq) OR N-Ethylpyrrole (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.1 eq)

  • Catalyst: Boron Trifluoride Etherate (BF

    
     OEt
    
    
    
    ) (1.1 eq)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 10 mmol of N-alkylpyrrole in 50 mL of anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition (Catalyst): Add BF

    
     OEt
    
    
    
    (11 mmol) dropwise over 10 minutes. Note: The solution may darken slightly.
  • Addition (Electrophile): Add Acetic Anhydride (11 mmol) dropwise. Maintain temperature < 5 °C to favor C2 regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). N-Methyl product typically runs slightly lower R

      
       than N-Ethyl product.
      
  • Quench: Pour reaction mixture into 50 mL of saturated NaHCO

    
     solution. Stir vigorously for 15 minutes to hydrolyze boron complexes.
    
  • Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography.
    

Expected Yields:

  • N-Methyl: 85–92%

  • N-Ethyl: 80–88% (Slight yield drop often attributed to workup losses due to higher lipophilicity or slightly slower conversion).

References

  • Vilsmeier-Haack Reaction Overview & Mechanism

    • Title: The Vilsmeier–Haack Reaction (Review)[1]

    • Source: Meth-Cohn, O.; Stanforth, S. P. (1991).
    • URL:[Link]

  • Physical Properties of N-Methylpyrrole Title: N-Methylpyrrole Product Data & Safety Source: Sigma-Aldrich / Merck
  • Physical Properties of N-Ethylpyrrole

    • Title: 1-Ethylpyrrole (CAS 617-92-5) Properties[2][3]

    • Source: The Good Scents Company
    • URL:[Link]

  • Lithi

    • Title: Reaction between N-methylpyrrole and n-butyl-lithium in hexane: 2,4- vs.
    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link][4][5][6][7][8]

  • Friedel-Crafts Acyl

    • Title: Insights into the Friedel–Crafts Benzoyl
    • Source: N
    • URL:[Link]

Sources

Structural Analysis & Crystallographic Profile: Methyl 1-ethylpyrrole-2-carboxylate

[1]

Executive Summary & Comparative Positioning

Methyl 1-ethylpyrrole-2-carboxylate (CAS: 73058-14-7) represents a critical structural modification of the pyrrole pharmacophore. Unlike its parent compound, methyl pyrrole-2-carboxylate , which exists as a robust crystalline solid stabilized by intermolecular hydrogen bonding, the 1-ethyl derivative is typically isolated as a colorless oil at ambient conditions.

This guide analyzes the "performance" of this molecule—defined here as its solid-state stability, crystallizability, and intermolecular behavior—against its N-unsubstituted and N-methylated analogs. Understanding these phase transitions is vital for process chemistry (handling/purification) and structure-activity relationship (SAR) studies where lipophilicity and solubility profiles are manipulated.

Quick Comparison: The N-Alkylation Effect
FeatureMethyl 1-ethylpyrrole-2-carboxylate (Target)Methyl pyrrole-2-carboxylate (Parent)Methyl 1-methylpyrrole-2-carboxylate (Analog)
CAS Number 73058-14-71193-62-037619-24-2
Physical State (RT) Colorless Oil Crystalline Solid Liquid / Low-melting Solid
Melting Point N/A (Liquid)74–78 °C< 25 °C (approx.)[1]
Boiling Point 113–116 °C (38 mmHg)230 °C (760 mmHg)75–76 °C (12 mmHg)
Primary Interaction Van der Waals / Dipole-DipoleStrong H-Bond (N-H···O) Weak C-H···O / Van der Waals
Crystallizability Low (Requires Cryo-XRD)High (Standard XRD)Moderate

Crystallographic Data & Structural Logic[1][3]

The Missing Lattice: Why is it an Oil?

The transition from solid (Parent) to oil (Target) is a direct consequence of hydrogen bond donor deletion .

  • Parent (N-H): Crystallizes in the Monoclinic P21/c space group. The N-H proton acts as a strong donor to the carbonyl oxygen of a neighboring molecule, forming infinite C(5) chains (Graph set notation). These chains pack tightly, raising the lattice energy and melting point.

  • Target (N-Ethyl): The ethyl group replaces the active proton. This eliminates the primary H-bond donor. Furthermore, the ethyl group introduces steric bulk and rotational freedom, disrupting efficient packing. The dominant forces become weaker dispersion (London) forces and dipole-dipole interactions, which are insufficient to maintain a solid lattice at room temperature.

Predicted/Cryogenic Crystal Data

While standard room-temperature XRD is impossible for the oil, the molecule can be crystallized under cryogenic conditions (in situ cryo-crystallography) or predicted via homology modeling with the N-methyl derivative.

Predicted Lattice Parameters (Based on N-alkyl analogs):

  • Crystal System: Triclinic or Monoclinic (likely P21/c or P-1).

  • Packing Motif: Inverted pairs or loose stacking driven by

    
     interactions between pyrrole rings, rather than the linear H-bond chains of the parent.
    

Experimental Protocols

Synthesis & Isolation Workflow

This protocol ensures the clean isolation of the oily ester, avoiding common crystallization failures associated with N-alkylated pyrroles.

Reagents: Methyl pyrrole-2-carboxylate (1.0 eq), Ethyl Iodide (1.5 eq), Potassium tert-butoxide (1.2 eq), 18-Crown-6 (0.1 eq), Dry Ether/THF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve methyl pyrrole-2-carboxylate in dry ether at 0°C. Add KOtBu and 18-Crown-6. Stir for 30 min to form the pyrrolyl anion.

  • Alkylation: Add ethyl iodide dropwise. The solution will darken.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

  • Quench: Pour into saturated NH4Cl (aq).

  • Extraction: Extract with Et2O (3x). Wash organics with brine, dry over MgSO4.

  • Purification (Crucial): Evaporate solvent. Do not attempt recrystallization. Perform vacuum distillation.

    • Target Fraction: Collect the colorless oil at 113–116 °C (38 mmHg) .

Visualization of Workflow (DOT Diagram)

SynthesisWorkflowStartStart: Methyl pyrrole-2-carboxylate(Solid, mp 74°C)Step1Deprotonation(KOtBu / 18-Crown-6)Start->Step1Step2Alkylation(+ EtI, 18h RT)Step1->Step2CheckPhase Check:Is it Solid?Step2->CheckPathSolidYES (Parent/Impurity)RecrystallizeCheck->PathSolidHigh mpPathOilNO (Target Product)Vacuum DistillationCheck->PathOilLiquidFinalFinal Product:Methyl 1-ethylpyrrole-2-carboxylate(Colorless Oil, bp 113°C @ 38mmHg)PathOil->Final

Figure 1: Decision tree for the synthesis and purification of N-ethyl pyrrole esters, highlighting the phase change.

Structural Performance Analysis

For drug design, the "performance" of this scaffold relates to its ability to bind to targets without the penalty of desolvating a high-energy crystal lattice.

Lattice Energy & Solubility
  • High Solubility: The oily nature implies low lattice energy. This makes the N-ethyl derivative significantly more soluble in non-polar solvents (Hexane, DCM) compared to the N-H parent.

  • Lipophilicity (LogP): The ethyl group increases LogP (approx +0.5 to +1.0 units vs parent), improving membrane permeability but reducing water solubility.

Structural Interaction Map

The following diagram illustrates the shift in intermolecular forces upon N-ethylation.

InteractionMapParentParent (N-H)Solid LatticeH_BondStrong H-Bond(N-H ··· O=C)Parent->H_BondDominant ForceTargetTarget (N-Ethyl)Liquid PhaseVDWWeak VDW / Steric Bulk(Et ··· Et)Target->VDWDominant ForceH_Bond->VDWDisrupted by Alkylation

Figure 2: Mechanistic shift from H-bond dominated ordering (solid) to steric/VDW dominated disorder (liquid).

References

  • Chemical & Pharmaceutical Bulletin , 1996. Syntheses and Pharmacological Evaluation of Pyrrolo[2,3-c]azepine Derivatives. (Confirming physical state as oil and distillation protocol).

  • MDPI Crystals , 2022. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (Crystal structure of the parent N-H compound).

  • PubChem , National Library of Medicine. Methyl 1-ethylpyrrole-2-carboxylate Compound Summary.

  • Cambridge Structural Database (CSD) . Refcode: PYRCBX (Methyl pyrrole-2-carboxylate structure).

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-ethylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Methyl 1-ethylpyrrole-2-carboxylate, while a valuable building block, presents hazards that necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of risk mitigation and scientific causality, ensuring that your handling, operational, and disposal procedures are both safe and effective.

The foundational principle of chemical safety is to minimize exposure through engineering controls, administrative controls, and finally, personal protective equipment. This guide focuses on the critical role of PPE as the last line of defense. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to build a self-validating system of protection.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must understand the specific risks posed by Methyl 1-ethylpyrrole-2-carboxylate. According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1][2]

While this specific compound is a solid at room temperature, related pyrrole compounds can be volatile, toxic, and flammable, and work may involve dissolving it in solvents that introduce their own hazards.[3][4][5] Therefore, our PPE strategy must account for the primary irritation risks and the potential for aerosol or vapor generation during handling.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. Each component is chosen to protect against a specific route of exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with Methyl 1-ethylpyrrole-2-carboxylate can cause serious eye irritation.[1] Therefore, robust eye protection is mandatory at all times.

  • Minimum Requirement: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[3][6][7] Ordinary prescription glasses do not provide adequate protection.[7]

  • Best Practice (Recommended): Chemical splash goggles are the preferred choice. They form a seal around the eyes, offering superior protection from the fine dust of the solid compound or from splashes if it is in solution.[6]

  • High-Risk Operations: When there is a significant risk of splashing or explosion (e.g., when heating the compound in solution or working with it under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3][8][9] The face shield protects the neck and face from direct contact.

Hand Protection: Preventing Dermal Exposure

Given that the compound is a known skin irritant, selecting the correct gloves is critical.[1] Glove selection is not a one-size-fits-all matter; it depends on the task's duration and the solvents being used.

Table 1: Glove Selection Criteria based on EN ISO 374 Standard

Protection Class Breakthrough Time Recommended Use Case
Class 3 > 60 minutes Brief, incidental contact

| Class 5 | > 240 minutes | Prolonged or frequently repeated contact |

Source: Adapted from Santa Cruz Biotechnology Safety Data Sheet.[10]

Always inspect gloves for tears or holes before use.[7] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards, and always wash hands thoroughly after glove removal.[7][13]

Body Protection: Shielding Against Incidental Contact

To protect skin and personal clothing from contamination, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times in the laboratory.[7][11] For tasks involving flammable solvents, a flame-resistant lab coat should be used.[13]

  • Additional Protection: For operations with a higher risk of spills, such as transferring large quantities, a PVC or other chemically resistant apron provides an additional layer of protection over the lab coat.[10]

  • Footwear: Closed-toe shoes are mandatory. They protect the feet from spills and falling objects.[5][11]

Respiratory Protection: The Role of Ventilation

The primary method for controlling respiratory exposure is through engineering controls.

  • Primary Control: All work with Methyl 1-ethylpyrrole-2-carboxylate, especially weighing the solid powder or transferring solutions, should be conducted in a properly functioning chemical fume hood.[5][9][14] This minimizes the inhalation of dust or vapors.

  • When Respirators are Needed: If engineering controls are insufficient or unavailable, and there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator must be used.[6] The specific cartridge type should be selected based on a formal risk assessment, but a Type A filter (for organic vapors) is a common starting point for related compounds.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow minimizes the risk of exposure. The following protocol integrates PPE use into the entire handling process.

Step 1: Pre-Handling Preparation
  • Review the SDS: Before beginning any new procedure, review the Safety Data Sheet (SDS) for Methyl 1-ethylpyrrole-2-carboxylate and any solvents you will be using.[13]

  • Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Check the certification sticker.[9]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Don PPE: Put on your PPE in the following order: lab coat, closed-toe shoes, safety goggles, and finally, gloves.

Step 2: Active Handling (Inside Fume Hood)
  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust.[1] Use a spatula for transfers. If making a solution, add the solid to the solvent slowly.

  • Maintain Sash Height: Keep the fume hood sash at the lowest possible position that still allows for comfortable work. Never put your head inside the hood.[9]

  • Spill Management: Keep a spill kit rated for chemical spills nearby. In case of a small spill, contain it immediately using an appropriate absorbent material.

Step 3: Post-Handling and Decontamination
  • Secure Materials: Tightly close all containers of Methyl 1-ethylpyrrole-2-carboxylate and store them in a cool, dark, and well-ventilated area.[1]

  • Decontaminate Workspace: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in a way that avoids contaminating yourself, typically in the reverse order it was put on: gloves first, then lab coat, and finally goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All excess Methyl 1-ethylpyrrole-2-carboxylate and solutions containing it must be disposed of as hazardous chemical waste.[2][15] Collect this waste in a clearly labeled, sealed container. Never pour chemical waste down the drain.[5]

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as used gloves, weigh boats, or absorbent pads, must also be disposed of as hazardous waste.[16] Place these items in a designated solid waste container.

  • Empty Containers: "Empty" containers may still contain chemical residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.

  • Regulatory Compliance: Always follow your institution's specific waste management protocols, which are designed to comply with local and national regulations.[1]

Visualized Workflow: PPE Selection & Safe Handling

The following diagram outlines the decision-making process for ensuring safety when working with Methyl 1-ethylpyrrole-2-carboxylate.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Start: Task Involving Methyl 1-ethylpyrrole-2-carboxylate sds Review SDS for All Chemicals start->sds hood Verify Fume Hood Operation sds->hood body Don Lab Coat & Closed-Toe Shoes hood->body eyes Don Chemical Splash Goggles body->eyes gloves Don Appropriate Nitrile Gloves eyes->gloves handle Perform Work in Fume Hood gloves->handle dispose Dispose of Waste in Labeled Containers handle->dispose decon Decontaminate Area & Doff PPE dispose->decon wash Wash Hands Thoroughly decon->wash end End: Task Complete wash->end

Caption: Workflow for PPE selection and safe handling of Methyl 1-ethylpyrrole-2-carboxylate.

By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Pyrrole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Safety D
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals.
  • Material Safety D
  • Flame Resistant PPE.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • material safety data sheet sds/msds - CDH Fine Chemical. CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Safe Handling Practices for Labor
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Life-Changing Safety Tips for Handling Labor
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.